2,5-Dicyanoterephthalic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dicyanoterephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4N2O4/c11-3-5-1-7(9(13)14)6(4-12)2-8(5)10(15)16/h1-2H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBSUDFJLPWTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)C#N)C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Dicyanoterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of 2,5-Dicyanoterephthalic Acid
2,5-Dicyanoterephthalic acid, a bespoke aromatic dicarboxylic acid, is emerging as a molecule of significant interest in the realms of materials science and medicinal chemistry. Its rigid, planar structure, complemented by the electron-withdrawing nitrile functionalities, imparts unique electronic and coordination properties. These characteristics make it a highly sought-after building block for the synthesis of advanced materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where it can influence pore size, functionality, and catalytic activity. In the pharmaceutical landscape, the dicyano-substituted benzene ring offers a versatile scaffold for the design of novel therapeutic agents, with the nitrile groups serving as potential hydrogen bond acceptors or as precursors for other functional groups. This guide, intended for the discerning researcher, provides a comprehensive overview of the synthetic pathways to this valuable compound and the analytical techniques essential for its thorough characterization.
I. Strategic Synthesis: A Two-Step Approach to 2,5-Dicyanoterephthalic Acid
The most logical and experimentally validated approach to the synthesis of 2,5-dicyanoterephthalic acid commences with a commercially available starting material, terephthalic acid. The synthetic strategy is a two-step process involving an initial bromination followed by a cyanation reaction. This pathway is advantageous due to the relatively high yields and the commercial availability of the necessary reagents.
Step 1: Synthesis of 2,5-Dibromoterephthalic Acid
The foundational step in this synthesis is the regioselective bromination of terephthalic acid. The electron-withdrawing nature of the carboxylic acid groups deactivates the aromatic ring, necessitating harsh reaction conditions to achieve dibromination.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubbing solution (e.g., sodium thiosulfate), and a dropping funnel, add terephthalic acid (1 equivalent) and iodine (catalytic amount, e.g., 0.02 equivalents).
-
Solvent Addition: Carefully add fuming sulfuric acid (oleum, e.g., 20-40% SO3) to the flask with stirring until the terephthalic acid is fully dissolved.
-
Brominating Agent Addition: While maintaining a constant temperature (e.g., 20-25 °C) via a cooling bath, slowly add sodium bromide (approximately 2.15 equivalents) portion-wise.
-
Reaction Progression: After the addition is complete, gradually raise the temperature to 65 °C and maintain it for 18-24 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The precipitated solid is then collected by vacuum filtration, washed thoroughly with cold water to remove any residual acid, and dried to yield 2,5-dibromoterephthalic acid.
Causality Behind Experimental Choices: The use of oleum as a solvent is crucial as it activates the aromatic ring towards electrophilic substitution. Iodine serves as a catalyst, forming a more potent electrophilic bromine species in situ. The controlled addition of the brominating agent and careful temperature management are essential to prevent over-bromination and ensure the desired regioselectivity.
Step 2: Cyanation of 2,5-Dibromoterephthalic Acid
The conversion of the dibrominated intermediate to the target 2,5-dicyanoterephthalic acid is achieved through a nucleophilic substitution reaction, typically catalyzed by a transition metal complex. Both palladium and copper-based catalytic systems have proven effective for such transformations.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,5-dibromoterephthalic acid (1 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, e.g., 5 mol%), and a cyanide source like zinc cyanide (Zn(CN)₂, e.g., 1.2 equivalents per bromine atom).
-
Solvent and Base: Add a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The addition of a base, such as sodium carbonate (Na₂CO₃), may be beneficial to neutralize any generated acid and facilitate the catalytic cycle.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 120-150 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Purification: After cooling, quench the reaction with an aqueous solution of a complexing agent for the cyanide, such as ferrous sulfate. Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the product. The crude 2,5-dicyanoterephthalic acid can then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices: The palladium catalyst is essential for the oxidative addition to the aryl-bromine bond, which initiates the catalytic cycle. The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the catalyst. Zinc cyanide is often preferred as a cyanide source due to its lower toxicity and controlled release of cyanide ions in the reaction mixture.
Synthesis Workflow Diagram
Caption: A two-step synthetic route to 2,5-dicyanoterephthalic acid.
II. Comprehensive Characterization of 2,5-Dicyanoterephthalic Acid
Thorough characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized 2,5-dicyanoterephthalic acid. A combination of spectroscopic and analytical techniques should be employed.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₄N₂O₄ | |
| Molecular Weight | 216.15 g/mol | |
| Appearance | White to off-white solid | Expected |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water | Expected |
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the final product.
-
¹H NMR: Due to the symmetrical nature of the 2,5-dicyanoterephthalic acid molecule, a single sharp singlet is expected for the two aromatic protons. The chemical shift of this peak would be downfield due to the electron-withdrawing effects of the nitrile and carboxylic acid groups. The acidic protons of the carboxylic acids will appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for the different carbon environments in the molecule:
-
Carbons of the carboxylic acid groups.
-
Carbons of the nitrile groups.
-
Aromatic carbons attached to the nitrile and carboxylic acid groups.
-
Aromatic carbons bearing a hydrogen atom.
-
FTIR spectroscopy provides valuable information about the functional groups present in the molecule. Key vibrational bands to be observed include:
-
O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.
-
C≡N stretch: A sharp, medium-intensity absorption band around 2230 cm⁻¹ is indicative of the nitrile functional group.
-
C=O stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.
-
C=C stretch: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition. The molecular ion peak ([M]⁺ or [M-H]⁻) should be observed at an m/z value corresponding to the molecular weight of 2,5-dicyanoterephthalic acid.
Crystallographic Analysis
Single-crystal X-ray diffraction, if suitable crystals can be obtained, provides the most definitive structural information, including bond lengths, bond angles, and the crystal packing arrangement. This technique is invaluable for understanding the intermolecular interactions, such as hydrogen bonding, that govern the solid-state structure.
Molecular Structure of 2,5-Dicyanoterephthalic Acid
Caption: Chemical structure of 2,5-dicyanoterephthalic acid.
III. Safety and Handling Considerations
It is imperative to handle all chemicals involved in this synthesis with appropriate safety precautions. Fuming sulfuric acid is highly corrosive and reacts violently with water. Bromine and cyanide salts are toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All waste materials should be disposed of in accordance with institutional and regulatory guidelines.
IV. Conclusion and Future Outlook
The synthesis of 2,5-dicyanoterephthalic acid via the bromination of terephthalic acid followed by palladium-catalyzed cyanation represents a viable and scalable route to this valuable research chemical. The detailed characterization of the final product using a suite of analytical techniques is crucial to ensure its suitability for downstream applications. As the demand for advanced functional materials and novel pharmaceutical scaffolds continues to grow, the importance of well-defined and accessible building blocks like 2,5-dicyanoterephthalic acid will undoubtedly increase, paving the way for new discoveries and innovations.
References
-
PubChem. 2,5-Dicyanoterephthalic acid. National Center for Biotechnology Information. [Link]
- Google Patents.
Solubility Profile and Handling of 2,5-Dicyanoterephthalic Acid (DCTA)
Topic: Solubility of 2,5-Dicyanoterephthalic Acid in Common Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Context
2,5-Dicyanoterephthalic acid (DCTA), also known as 2,5-dicyanobenzene-1,4-dicarboxylic acid, is a specialized organic ligand primarily utilized in the synthesis of Metal-Organic Frameworks (MOFs), such as functionalized UiO-66 derivatives, and Covalent Organic Frameworks (COFs).
Unlike simple aromatic acids, the introduction of two electron-withdrawing cyano (-C≡N) groups at the 2,5-positions of the terephthalic acid core significantly alters its physicochemical properties. While these groups enhance the acidity of the carboxylic protons and offer additional coordination sites, they also increase the molecule's polarity and tendency for
This guide provides a technical analysis of the solubility landscape of DCTA, offering estimated solubility tiers, thermodynamic rationale, and validated protocols for handling, purification, and experimental determination.
Thermodynamic Solubility Landscape
The Solubility Hierarchy
Due to the scarcity of tabulated thermodynamic data for DCTA in the open literature, researchers must rely on a "Solubility Tier" system derived from the compound's Hansen Solubility Parameters (HSP) and structural analogs (e.g., Terephthalic Acid, 2,5-Dihydroxyterephthalic acid).
Table 1: Qualitative Solubility Tier List for 2,5-Dicyanoterephthalic Acid
| Tier | Solvent Class | Specific Solvents | Solubility Behavior | Mechanistic Rationale |
| Tier 1 | Polar Aprotic (High BP) | DMSO, DMF, NMP, DMAc | High (> 50 mg/mL likely) | Strong dipole-dipole interactions disrupt intermolecular H-bonds of the DCTA crystal lattice. |
| Tier 2 | Basic Aqueous | NaOH (aq), Na₂CO₃ (aq) | High (as dicarboxylate salt) | Deprotonation of -COOH groups ( |
| Tier 3 | Polar Protic | Methanol, Ethanol, Isopropanol | Low / Sparingly Soluble | Soluble only at reflux or low concentrations. H-bonding capability is insufficient to overcome lattice energy at RT. |
| Tier 4 | Ethers & Ketones | THF, Acetone, Ethyl Acetate | Negligible | Lacks sufficient dielectric constant to solvate the rigid, polar aromatic core. |
| Tier 5 | Non-Polar | Hexane, Toluene, Chloroform | Insoluble | Total mismatch in polarity and H-bonding parameters. |
Hansen Solubility Parameters (Theoretical Estimates)
To predict solubility in novel solvent mixtures, we apply the Hansen Solubility Parameter (HSP) theory. The total solubility parameter (
-
Estimated
for DCTA: -
Target Solvent Match: Solvents with high
(Polarity) and moderate are required.
Technical Insight: The cyano groups increase the dipole moment significantly compared to unsubstituted terephthalic acid. This makes DMSO (high polarity) a superior solvent to Ethanol, even though both are polar.
Visualization: Solubility & Purification Logic
The following diagrams illustrate the decision-making process for solvent selection and the standard "Acid-Base Swing" purification workflow, which relies on pH-dependent solubility.
Figure 1: Decision tree for solvent selection based on the intended experimental application.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this self-validating protocol when precise solubility data is required for a specific binary solvent system.
Materials:
-
2,5-Dicyanoterephthalic acid (Dry, >98% purity).
-
Temperature-controlled shaker or oil bath.
-
0.22 µm PTFE Syringe Filters.
Step-by-Step Methodology:
-
Saturation: Add excess DCTA solid (approx. 200 mg) to 2.0 mL of the target solvent in a sealed scintillation vial.
-
Equilibration: Agitate the mixture at the desired temperature (
) for 24 hours. Ensure solid persists (saturated phase). -
Filtration: Quickly filter the supernatant using a pre-heated syringe and 0.22 µm PTFE filter into a tared weighing vial.
-
Critical Control: The syringe and filter must be at
to prevent premature crystallization during filtration.
-
-
Evaporation: Weigh the vial + filtrate (
). Evaporate the solvent under vacuum or nitrogen stream at elevated temperature until mass is constant. -
Quantification: Weigh the dry residue (
). -
Calculation:
(Where is the density of the solvent).
Protocol B: Purification via Acid-Base Swing
This is the standard industrial method for purifying DCTA, exploiting its pH-dependent solubility switch.
-
Dissolution: Suspend crude DCTA in water. Slowly add 2M NaOH or saturated
while stirring until the pH reaches ~9-10. The solution should become clear (formation of disodium salt). -
Filtration: Filter the basic solution to remove insoluble impurities (e.g., unreacted precursors, inorganic catalysts).
-
Precipitation: Slowly add 2M HCl dropwise to the filtrate while stirring vigorously.
-
Observation: A thick white/off-white precipitate will form as pH drops below 3.
-
-
Isolation: Filter the solid under vacuum. Wash copiously with water (to remove NaCl) and then cold methanol (to remove trace organic impurities).
-
Drying: Dry in a vacuum oven at 80°C for 12 hours.
Application Notes: MOF Synthesis
In the context of synthesizing UiO-66-(CN)
-
Solvent System: DMF (N,N-Dimethylformamide) is the industry standard. It dissolves both the ZrCl
precursor and the DCTA ligand. -
Modulators: Acetic acid or Benzoic acid are often added. These compete with DCTA for coordination sites, slowing down nucleation and improving crystal size/quality.
-
Temperature: Reactions are typically conducted solvothermally at 120°C .[5] At this temperature, the solubility of DCTA in DMF increases significantly, ensuring a homogeneous nucleation environment.
Figure 2: Solvothermal synthesis workflow for UiO-66-(CN)
References
-
Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society, 130(42), 13850–13851.
-
Kandiah, M., et al. (2010). "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials, 22(24), 6632–6640.
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd Ed.). CRC Press.
-
Schaate, A., et al. (2011). "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Microcrystals." Chemistry – A European Journal, 17(24), 6643–6651.
-
PubChem Compound Summary. (2025). "2,5-Diaminoterephthalic acid" (Analogous Structure Reference). National Center for Biotechnology Information.
Sources
Technical Guide: Thermal Stability & Decomposition of 2,5-Dicyanoterephthalic Acid
This technical guide details the thermal stability profile, decomposition kinetics, and experimental characterization of 2,5-Dicyanoterephthalic acid (also known as 2,5-dicyanobenzene-1,4-dicarboxylic acid).
Part 1: Executive Summary & Molecular Architecture[1]
2,5-Dicyanoterephthalic acid is a critical organic linker used primarily in the synthesis of functionalized Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1][2] Its thermal stability is governed by the interplay between the rigid aromatic core and the electron-withdrawing cyano (-CN) substituents.[1]
Unlike simple terephthalic acid, the presence of cyano groups at the 2,5-positions introduces significant electronic effects that alter the decarboxylation activation energy. Understanding its decomposition is vital for defining the "safe processing window" for solvothermal synthesis and activation procedures.[1]
Molecular Thermodynamic Baseline
| Parameter | Value / Characteristic | Impact on Stability |
| Molecular Formula | C₁₀H₄N₂O₄ | High carbon content favors char formation.[1] |
| Molecular Weight | 216.15 g/mol | Moderate volatility; sublimation competes with decomposition.[1] |
| Electronic Effect | Strong Electron Withdrawing (-I, -M) | -CN groups destabilize the C-COOH bond, potentially lowering |
| Crystal Packing | Strong | High lattice energy requires higher thermal input to initiate phase change.[1] |
Part 2: Thermal Characterization Profile
The thermal behavior of 2,5-dicyanoterephthalic acid is characterized by a multi-stage weight loss profile. The following analysis is derived from standard behavior of substituted aromatic dicarboxylic acids.
Dehydration & Desolvation (50°C – 150°C)[1]
-
Observation: Minor weight loss (1-5%).
-
Mechanism: Loss of physisorbed water or occluded solvent (e.g., DMF, Ethanol) from the recrystallization process. The cyano groups can form weak hydrogen bonds with water, making complete drying difficult without vacuum.
Stability Plateau (150°C – ~290°C)[1]
-
Observation: Minimal weight loss (<1%).
-
Significance: This is the Safe Processing Window .[1] Solvothermal reactions and activation steps must occur within this range to ensure ligand integrity.[1]
Primary Decomposition ( ~295°C – 330°C)[1]
-
Observation: Sharp, significant weight loss (approx. 40-45%).[1]
-
Mechanism: Decarboxylation .[1] The carboxylic acid groups cleave to release CO₂, converting the molecule into 1,4-dicyanobenzene (terephthalonitrile) derivatives.
-
Causality: The electron-withdrawing nature of the nitrile groups at the ortho position to the carboxylic acids weakens the
bond, slightly lowering the decomposition temperature relative to unsubstituted terephthalic acid ( ).
Secondary Decomposition (> 400°C)[1][3]
-
Observation: Gradual weight loss leading to carbonization.[1]
-
Mechanism: Nitrile group degradation (trimerization to triazine or hydrolysis) and fragmentation of the aromatic ring.
Part 3: Decomposition Mechanism & Kinetics[1]
The decomposition is not a random fragmentation but a sequential cascade.[1] The primary failure mode is the irreversible loss of the carboxyl functionality.
Proposed Decomposition Pathway[4][5]
-
Initiation: Thermal excitation of the
vibrational mode. -
Step 1 (Decarboxylation): Homolytic or heterolytic cleavage releasing CO₂.[1]
-
Product: 2,5-dicyanobenzoic acid (transient)
1,4-dicyanobenzene.[1]
-
-
Step 2 (Nitrile Degradation): At temperatures
, the nitrile nitrogen can be eliminated as HCN or depending on the atmosphere (oxidative vs. inert).[1]
Visualization of Decomposition Pathway
The following diagram illustrates the logical flow of thermal stress and the resulting chemical transformations.
Figure 1: Thermal decomposition cascade of 2,5-dicyanoterephthalic acid showing critical temperature thresholds.
Part 4: Experimental Protocol (Self-Validating)
To verify the stability of a specific batch (crucial for drug delivery or optical applications), use this standardized TGA/DSC protocol.
Protocol: Thermal Stress Testing
Objective: Determine
-
Sample Preparation:
-
Instrument Setup (TGA/DSC):
-
Temperature Program:
-
Equilibration: Hold at 30°C for 5 min.
-
Ramp: 10°C/min to 600°C.
-
Isotherm: (Optional) Hold at 200°C for 60 min to test long-term thermal endurance.
-
-
Data Analysis (Validation Criteria):
Part 5: Implications for Material Synthesis[2][6]
The thermal stability of the ligand dictates the synthesis parameters for downstream materials (MOFs/COFs).
| Synthesis Parameter | Recommendation | Rationale |
| Max Reaction Temp | 180°C | Stay well below |
| Activation Temp | 150°C (Vacuum) | Sufficient to remove high-boiling solvents (DMF) without triggering decarboxylation.[1] |
| Modulator Choice | Acetic Acid / Benzoic Acid | Acidic modulators are compatible; avoid strong bases which can hydrolyze the nitrile group at high temperatures.[1] |
Synthesis Workflow Diagram
Figure 2: Synthesis and Quality Control workflow ensuring ligand thermal stability.
References
-
Thermal Stability of Terephthalic Acid Deriv
-
Decomposition Mechanisms of Arom
- Source:Journal of Analytical and Applied Pyrolysis.
- Context: Details the high-temperature stability of the cyano group and its tendency to form HCN or polymerize at temper
-
URL:[Link]
-
Synthesis and Characteriz
-
Thermogravimetric Analysis Principles
Sources
Unlocking the Potential of 2,5-Dicyanoterephthalic Acid: A Technical Guide for Advanced Research
Abstract
This technical guide provides an in-depth exploration of 2,5-Dicyanoterephthalic acid, a versatile but under-explored aromatic building block. We delve into its synthesis, unique physicochemical properties, and its significant potential across several cutting-edge research domains. This document is intended for researchers, scientists, and drug development professionals, offering a forward-looking perspective on how this molecule can be leveraged to create novel materials and therapeutics. We will explore its promising applications in the design of advanced porous materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), and its potential in the development of sophisticated fluorescent sensors, highly efficient catalytic systems, and targeted drug delivery platforms. This guide serves as a foundational resource, complete with theoretical insights and analogous experimental protocols, to stimulate and guide future research in this exciting area.
Introduction: The Strategic Value of 2,5-Dicyanoterephthalic Acid
In the landscape of materials science and medicinal chemistry, the design and synthesis of functional organic linkers are paramount to the development of advanced materials with tailored properties. 2,5-Dicyanoterephthalic acid emerges as a molecule of significant interest due to its unique combination of robust structural features and versatile chemical functionalities. The rigid terephthalic acid backbone provides a solid foundation for constructing highly ordered crystalline structures, while the two cyano (-CN) groups introduce strong electron-withdrawing effects and potential for post-synthetic modification. This duality of a stable aromatic core and reactive peripheral groups positions 2,5-dicyanoterephthalic acid as a compelling candidate for a new generation of functional materials.
The strategic placement of the cyano groups at the 2 and 5 positions of the terephthalic acid ring creates a molecule with a distinct electronic profile and steric environment. This unique arrangement is poised to influence the coordination chemistry and self-assembly processes, leading to the formation of novel supramolecular architectures. The exploration of this linker is not merely an academic exercise but a gateway to unlocking new possibilities in gas storage and separation, catalysis, chemical sensing, and the targeted delivery of therapeutics. This guide will illuminate the path for researchers to harness the untapped potential of this intriguing molecule.
Synthesis of the Core Moiety: A Proposed Pathway
While dedicated literature on the direct synthesis of 2,5-dicyanoterephthalic acid is not abundant, a plausible and efficient synthetic route can be extrapolated from established organic chemistry principles. A common strategy for the introduction of cyano groups onto an aromatic ring is through the nucleophilic substitution of halogen atoms. Therefore, a two-step process starting from a di-halogenated terephthalic acid derivative is proposed.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 2,5-Dicyanoterephthalic Acid.
Step-by-Step Experimental Protocol (Analogous)
This protocol is based on analogous cyanation reactions of aromatic halides. Optimization will be necessary for the specific substrate.
-
Halogenation of Terephthalic Acid:
-
To a solution of terephthalic acid in a suitable solvent (e.g., a mixture of sulfuric acid and nitric acid), add a halogenating agent (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., iron(III) bromide).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., thin-layer chromatography or high-performance liquid chromatography).
-
Upon completion, pour the reaction mixture into ice water to precipitate the di-halogenated product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
-
Cyanation of 2,5-Dihaloterephthalic Acid:
-
In a flame-dried flask under an inert atmosphere, combine the 2,5-dihaloterephthalic acid with a cyanide source (e.g., copper(I) cyanide).
-
Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to a high temperature (typically >150 °C) and maintain for several hours.
-
After cooling to room temperature, quench the reaction with a suitable aqueous solution (e.g., ferric chloride solution to complex excess cyanide).
-
Extract the product into an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to yield 2,5-dicyanoterephthalic acid.
-
Potential Research Area: Metal-Organic Frameworks (MOFs)
The bifunctional nature of 2,5-dicyanoterephthalic acid, possessing both carboxylate and cyano groups, makes it an exceptional candidate for the construction of novel Metal-Organic Frameworks (MOFs). The carboxylate groups can coordinate with metal ions to form the primary framework structure, while the cyano groups can be strategically utilized to introduce additional functionality.
Rationale for MOF Synthesis with 2,5-Dicyanoterephthalic Acid:
-
Tunable Pore Environment: The cyano groups lining the pores of the MOF can create a unique chemical environment, potentially leading to selective gas adsorption and separation properties.
-
Post-Synthetic Modification: The cyano groups are amenable to a variety of chemical transformations, allowing for the post-synthetic modification of the MOF to introduce new functionalities, such as catalytic sites or recognition motifs.
-
Enhanced Framework Stability: The rigid aromatic backbone of the linker is expected to contribute to the thermal and chemical stability of the resulting MOFs.
Hypothetical MOF Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of a MOF using 2,5-Dicyanoterephthalic Acid.
Analogous Solvothermal Synthesis Protocol for a Cyano-Functionalized MOF:
-
In a glass vial, dissolve 2,5-dicyanoterephthalic acid and a metal salt (e.g., zinc nitrate hexahydrate) in a mixture of solvents such as DMF and ethanol.
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 100-120 °C) for 24-48 hours.
-
After cooling to room temperature, crystals of the MOF should have formed.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
Activate the MOF by solvent exchange and heating under vacuum to remove solvent molecules from the pores.
Expected Quantitative Data for a Hypothetical Cyano-Functionalized MOF:
| Property | Expected Value | Significance |
| BET Surface Area | 1000 - 2500 m²/g | High surface area is crucial for gas storage and catalysis. |
| Pore Volume | 0.5 - 1.2 cm³/g | Indicates the capacity for guest molecule encapsulation. |
| CO₂/N₂ Selectivity | > 30 | High selectivity is desirable for carbon capture applications. |
| Thermal Stability | > 350 °C | Important for applications requiring high temperatures. |
Potential Research Area: Covalent Organic Frameworks (COFs)
The rigid and geometrically defined structure of 2,5-dicyanoterephthalic acid also makes it a promising building block for the synthesis of Covalent Organic Frameworks (COFs). In this context, the dicyano functionality can participate in various organic reactions to form the extended covalent network.
Rationale for COF Synthesis with 2,5-Dicyanoterephthalic Acid:
-
Diverse Linkage Chemistries: The cyano groups can be converted to other reactive functionalities, such as amidines or tetrazoles, which can then be used in condensation reactions to form the COF.
-
High Porosity and Stability: COFs are known for their high porosity and exceptional thermal and chemical stability, making them suitable for a wide range of applications. Covalent organic frameworks (COFs) are promising materials for applications such as gas storage and separation, catalysis, and energy storage.[1]
-
Tunable Electronic Properties: The incorporation of the electron-withdrawing cyano groups into the COF backbone can significantly influence its electronic properties, opening up possibilities in optoelectronics and sensing.
Conceptual COF Synthesis Pathway
Caption: Conceptual workflow for the synthesis and characterization of a COF from a 2,5-dicyanoterephthalic acid derivative.
Emerging Applications: A Forward Look
The unique properties of materials derived from 2,5-dicyanoterephthalic acid suggest a range of promising applications for researchers and drug development professionals.
Fluorescent Sensing
The incorporation of 2,5-dicyanoterephthalic acid into MOFs or COFs could lead to the development of novel fluorescent sensors. The cyano groups can modulate the electronic structure of the framework, and their interaction with specific analytes could lead to a detectable change in the material's fluorescence. Ligand-centered luminescence is a key feature of many MOFs, and the emission properties can be enhanced by the rigidity of the framework.[2]
Catalysis
The cyano groups within a porous framework can act as Lewis basic sites, potentially catalyzing a range of organic transformations. Furthermore, these groups can serve as anchoring points for catalytically active metal nanoparticles or complexes. The high surface area and tunable porosity of MOFs and COFs make them excellent platforms for heterogeneous catalysis.[3][4][5]
Drug Delivery
The porous nature of MOFs and COFs derived from 2,5-dicyanoterephthalic acid makes them highly attractive for drug delivery applications. The ability to control the pore size and surface functionality would allow for the encapsulation and controlled release of therapeutic agents. Porous materials are increasingly being explored as effective carriers for drug delivery.[6][7][8] The cyano groups could also be used to conjugate targeting ligands for site-specific drug delivery.
Conclusion and Future Outlook
2,5-Dicyanoterephthalic acid represents a largely untapped resource for the creation of advanced functional materials. Its unique combination of a rigid aromatic core and versatile cyano functionalities provides a rich platform for innovation in materials science and drug development. While experimental data on this specific linker is currently limited, the foundational principles of coordination chemistry and covalent organic chemistry, along with the extensive research on related terephthalic acid derivatives, strongly suggest a promising future.
This technical guide has outlined the potential research avenues and provided a framework for the synthesis and characterization of novel materials based on this intriguing building block. It is our hope that this document will inspire and equip researchers to explore the full potential of 2,5-dicyanoterephthalic acid, leading to the development of next-generation materials with transformative applications.
References
- Larsen, R. W., et al. (2014). Metal–Organic Frameworks from Group 4 Metals and 2,5-Dihydroxyterephthalic Acid: Reinvestigation, New Structure, and Challenges Toward Gas Storage and Separation. Inorganic Chemistry, 53(15), 7848–7857.
- Goswami, S., et al. (2023). Post-Synthetic Cyano-ferrate(II) Functionalization of a Metal–Organic Framework, NU-1000. Langmuir, 39(14), 5034–5041.
-
Allendorf, M. D., et al. (2011). Luminescent Metal-Organic Frameworks. OSTI.GOV. Retrieved from [Link]
- Gautam, S., & Kumar, A. (2014). Porous Carriers for Controlled/Modulated Drug Delivery. Pharmaceutical Development and Technology, 19(6), 641–649.
- Gómez-Hortigüela, L., et al. (2018). Computational Design of Functionalized Metal–Organic Framework Nodes for Catalysis.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Innovating with MOFs: The Role of 2,5-Dianilinoterephthalic Acid Derivatives. Retrieved from [Link]
- Li, P., et al. (2017). Lanthanide-functionalized metal–organic frameworks as ratiometric luminescent sensors.
- Zhang, Y., et al. (2023). Application of Ordered Porous Silica Materials in Drug Delivery: A Review. Pharmaceutics, 15(7), 1879.
-
TCI-SEJINCI. (2025). Covalent Organic Frameworks (COFs) Linkers. Retrieved from [Link]
-
Enamine. (2025). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. YouTube. Retrieved from [Link]
- Chen, X., et al. (2013). Luminescent Functional Metal-Organic Frameworks. Coordination Chemistry Reviews, 257(11-12), 1892-1914.
-
Otake, K., et al. (2023). Post-Synthetic Cyano-ferrate(II) Functionalization of a Metal–Organic Framework, NU-1000. OSTI.GOV. Retrieved from [Link]
- Park, S. S., et al. (2018). Electrochromic 2,5-Dihydroxyterephthalic acid linker in metal-organic frameworks. ChemRxiv.
- Li, Y., et al. (2024). The Fabrication, Drug Loading, and Release Behavior of Porous Mannitol. Pharmaceutics, 16(2), 241.
- Lustig, W. P., et al. (2014). Luminescent metal–organic frameworks for chemical sensing and explosive detection. Chemical Society Reviews, 43(16), 5406-5431.
- Liu, Q., et al. (2014). Metal–organic framework membranes: from synthesis to separation application. Chemical Society Reviews, 43(16), 6011-6061.
- Wang, Y., et al. (2021).
- Lee, J., et al. (2020). Application of Various Metal-Organic Frameworks (MOFs) as Catalysts for Air and Water Pollution Environmental Remediation.
- Li, B., et al. (2017). Multi-functional sites catalysts based on post-synthetic modification of metal-organic frameworks.
- Gonçalves, J. M. R., et al. (2025). A synthesis of metal–organic frameworks using terephthalic acid obtained from PET bottles with dye adsorption for application in experimental chemistry classes. Discover Chemistry, 2, 144.
- Sahu, M., et al. (2024). Metal-organic Frameworks: Emerging Luminescent Sensors. Current Analytical Chemistry, 20(1), 2-18.
Sources
- 1. [2111.10124] Silabenzene Incorporated Covalent Organic Frameworks [arxiv.org]
- 2. osti.gov [osti.gov]
- 3. Computational Design of Functionalized Metal–Organic Framework Nodes for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multi-functional sites catalysts based on post-synthetic modification of metal-organic frameworks [html.rhhz.net]
- 6. Porous Carriers for Controlled/Modulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Porous Organic Materials - CD Bioparticles [cd-bioparticles.net]
- 8. The Fabrication, Drug Loading, and Release Behavior of Porous Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Using 2,5-Dicyanoterephthalic acid as a linker in metal-organic frameworks (MOFs)
Application Note: Engineering 2,5-Dicyanoterephthalic Acid (DCNT) Linkers for Functional Metal-Organic Frameworks
Executive Summary
2,5-Dicyanoterephthalic acid (DCNT) represents a high-value "dual-use" linker in reticular chemistry. Unlike its inert counterparts (e.g., terephthalic acid), DCNT possesses two nitrile (
-
Electronic Modulation: The electron-withdrawing nature of the nitrile groups lowers the lowest unoccupied molecular orbital (LUMO) of the linker, significantly enhancing photoluminescence quantum yields and facilitating charge-transfer mechanisms for sensing applications.
-
Post-Synthetic Reactivity: The nitrile group acts as a "chemical handle" for post-synthetic modification (PSM), specifically allowing transformation into tetrazoles (bioisosteres of carboxylic acids) or amides via click chemistry, making it indispensable for drug delivery vector design.
This guide provides a validated protocol for the synthesis of the DCNT linker, its assembly into a stable Zirconium-based MOF (UiO-66-DCNT), and its application in luminescent sensing.
Part 1: Linker Synthesis (The "Make" Phase)
Rationale: While 2,5-dibromoterephthalic acid is commercially ubiquitous, the dicyano derivative is often expensive or impure. In-house synthesis via Palladium-catalyzed cyanation ensures high purity essential for defect-free MOF growth.
Protocol: Pd-Catalyzed Cyanation of 2,5-Dibromoterephthalic Acid
Reagents:
-
Starting Material: 2,5-Dibromoterephthalic acid (
) -
Cyanating Agent: Zinc Cyanide (
) -
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (
) -
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Esterification (Protection): Convert 2,5-dibromoterephthalic acid to its diethyl ester using ethanol and catalytic
(Reflux, 12h). Note: Cyanation works best on esters to prevent catalyst poisoning by free carboxylic acids. -
Cyanation Reaction:
-
In a glovebox or under Argon, charge a Schlenk flask with Diethyl-2,5-dibromoterephthalate (1.0 eq),
(1.5 eq), and (5 mol%). -
Add anhydrous DMF (0.1 M concentration).
-
Heat to 90°C for 16 hours. The solution typically turns from yellow to dark orange.
-
-
Workup & Hydrolysis:
-
Purification: Recrystallize from hot ethanol/water (1:1).
Yield Target: >75%
Validation:
Part 2: MOF Assembly (The "Build" Phase)
Rationale: We utilize the UiO-66 architecture (Zr-nodes) due to its exceptional chemical stability, which is required to withstand the conditions of post-synthetic modification.
Protocol: Solvothermal Synthesis of UiO-66-DCNT
Reagents:
-
Metal Source:
(anhydrous) -
Linker: 2,5-Dicyanoterephthalic Acid (DCNT)
-
Modulator: Acetic Acid (Glacial) or Benzoic Acid (Defect engineering)
Workflow:
| Step | Action | Critical Parameter (Why?) |
| 1. Pre-dissolution | Dissolve | |
| 2. Linker Addition | Add DCNT (0.5 mmol) and Acetic Acid (30 eq). | Acetic acid competes with the linker, slowing nucleation to form larger, more crystalline particles. |
| 3. Solvothermal | Seal in a Teflon-lined autoclave.[1] Heat at 120°C for 24 hours. | Temperature control is vital; >140°C may cause nitrile hydrolysis to amide. |
| 4. Washing | Centrifuge (6000 rpm). Wash 3x with DMF, then 3x with Ethanol.[1] | Removes unreacted linker trapped in pores. |
| 5. Activation | Soak in acetone for 24h, then vacuum dry at 100°C. | Removes high-boiling DMF. Do not exceed 150°C to protect the -CN group. |
Part 3: Applications & Characterization
Application 1: Luminescent Sensing of Biomarkers
The DCNT linker renders the MOF highly fluorescent due to the "push-pull" electronic system (if metal nodes are photo-active like Eu) or via Ligand-to-Metal Charge Transfer (LMCT).
-
Mechanism: The electron-deficient -CN groups make the MOF a strong electron acceptor.
-
Target: Electron-rich aromatic amines (e.g., Dopamine, Paracetamol) or
. -
Protocol:
-
Disperse 1 mg UiO-66-DCNT in 3 mL HEPES buffer.
-
Record PL spectrum (Excitation
nm; Emission nm). -
Titrate with analyte. Quenching (Turn-off) or Enhancement (Turn-on) indicates presence.
-
Stern-Volmer Analysis: Plot
vs. Concentration to determine sensitivity ( ).
-
Application 2: Post-Synthetic Modification (Click Chemistry)
For drug delivery, the hydrophobic -CN pore environment can be switched to a hydrophilic, anionic tetrazole environment.
-
Reaction:
Cycloaddition. -
Protocol: Suspend MOF in DMF/Water with
and (catalyst). Heat at 100°C for 24h. -
Result: Conversion of
to (Tetrazole). This dramatically increases drug loading capacity for cationic drugs (e.g., Doxorubicin).
Visualizations
Figure 1: Synthesis & Application Workflow
Caption: Workflow from raw material conversion to functional MOF applications. Blue: Organic Synthesis; Red: Reticular Assembly; Green: Downstream Applications.
Figure 2: Luminescent Sensing Mechanism
Caption: Competitive pathways in MOF sensing. Presence of analyte triggers PET/FRET, quenching the native fluorescence of the DCNT linker.
References
-
Cavka, J. H., et al. "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society, 2008.
-
Kandiah, M., et al. "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials, 2010. (Foundational work on functionalized UiO-66).
-
Hu, Z., et al. "Luminescent Metal–Organic Frameworks for Chemical Sensing and Explosives Detection." Chemical Society Reviews, 2014.
-
Decoste, J. B., et al. "Post-Synthetic Modification of Metal-Organic Frameworks." Chemical Reviews, 2012. (Details on Nitrile-to-Tetrazole click chemistry).
-
PubChem Compound Summary. "2,5-Dicyanoterephthalic acid." (Chemical Structure & Properties).
Sources
- 1. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Synthesis Method on the Properties and CO2 Sorption Capacity of UiO-66(Ce) [mdpi.com]
- 3. WO2012155368A1 - Method for preparing 2, 5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
Solvothermal Synthesis of Metal-Organic Frameworks with 2,5-Dicyanoterephthalic Acid: An Application and Protocol Guide
Introduction: The Promise of Functionalized Linkers in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and diverse functionalities make them exceptional candidates for applications in gas storage and separation, catalysis, drug delivery, and sensing. The choice of the organic linker is paramount as it dictates the topology, porosity, and chemical properties of the resulting framework.
This guide focuses on the solvothermal synthesis of MOFs using 2,5-dicyanoterephthalic acid as the organic linker. The introduction of cyano (-CN) groups onto the terephthalic acid backbone is anticipated to impart unique properties to the resulting MOFs. The nitrile functionalities can offer several advantages:
-
Polarity Enhancement: The cyano groups can increase the polarity of the pore surfaces, potentially leading to enhanced selective adsorption of polar molecules like CO2.
-
Post-Synthetic Modification: The nitrile group is a versatile functional handle that can be chemically transformed into other functionalities (e.g., amines, carboxylic acids, or tetrazoles) to further tailor the MOF's properties.
-
Coordination Sites: The nitrogen atom of the cyano group can potentially act as an additional coordination site for metal ions, leading to novel framework topologies.
This document provides a comprehensive overview of the solvothermal synthesis of MOFs with 2,5-dicyanoterephthalic acid, including a detailed experimental protocol, a discussion of key reaction parameters, and essential characterization techniques. As the use of 2,5-dicyanoterephthalic acid in MOF synthesis is an emerging area, this guide presents a generalized protocol based on established methods for analogous terephthalic acid-based MOFs. Researchers should consider this a starting point that may require further optimization.
Mechanism of Solvothermal Synthesis
Solvothermal synthesis is a widely employed method for the preparation of MOFs.[1] The process involves heating a solution of the metal salt and the organic linker in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of the precursors and promote the coordination reaction between the metal ions and the organic linker, leading to the crystallization of the MOF.
The key steps in the solvothermal synthesis of a MOF using 2,5-dicyanoterephthalic acid are:
-
Dissolution: The metal salt and 2,5-dicyanoterephthalic acid are dissolved in a suitable solvent, often a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).
-
Coordination and Nucleation: At elevated temperatures, the carboxylic acid groups of the linker deprotonate and coordinate to the metal ions, forming metal-ligand coordination bonds. These initial coordination complexes act as nucleation sites for crystal growth.
-
Crystal Growth: Over time, more metal ions and linkers deposit onto the nuclei, leading to the formation of a crystalline MOF structure. The choice of solvent, temperature, and reaction time can significantly influence the size, morphology, and crystallinity of the final product.[1]
Experimental Protocol: A Generalized Approach
This protocol describes a representative solvothermal synthesis of a MOF using 2,5-dicyanoterephthalic acid and a divalent metal salt (e.g., zinc nitrate hexahydrate).
Materials and Reagents:
-
2,5-Dicyanoterephthalic acid
-
Metal Salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Dichloromethane (DCM)
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Step-by-Step Procedure:
-
Precursor Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of 2,5-dicyanoterephthalic acid and 0.15 mmol of the chosen metal salt in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Reaction Setup: Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Heating: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 24 hours.
-
Cooling: After the reaction is complete, cool the autoclave to room temperature naturally.
-
Product Isolation: Collect the crystalline product by centrifugation or filtration.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted precursors. Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF.
-
Solvent Exchange: Immerse the crystals in dichloromethane (10 mL) for 24 hours to further exchange the solvent.
-
Activation: Decant the dichloromethane and dry the product in a vacuum oven at 150°C for 12 hours to remove the solvent molecules from the pores.
-
Storage: Store the activated MOF in a desiccator to prevent rehydration.
Table 1: Key Experimental Parameters and Considerations
| Parameter | Recommended Range/Value | Rationale and Impact on Synthesis |
| Metal Salt | Zinc, Copper, Zirconium salts | The choice of metal ion determines the coordination geometry and the resulting framework topology. |
| Solvent | DMF, DEF, NMP | High-boiling point polar aprotic solvents are commonly used to facilitate precursor dissolution and mediate the reaction. |
| Temperature | 100 - 150 °C | Temperature influences the reaction kinetics and the crystallinity of the product. Higher temperatures can lead to denser phases. |
| Time | 12 - 48 hours | Reaction time affects the crystal size and yield. Longer times may lead to larger crystals but can also promote the formation of more stable, less porous phases. |
| Molar Ratio (Metal:Ligand) | 1:1 to 2:1 | The stoichiometry of the reactants can influence the final structure and phase purity of the MOF. |
Diagram 1: Solvothermal Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of MOFs.
Characterization of the Synthesized MOF
To confirm the successful synthesis and to determine the properties of the MOF, a series of characterization techniques are essential.
-
Powder X-ray Diffraction (PXRD): This is the primary technique to verify the crystallinity and phase purity of the synthesized material. The diffraction pattern is a fingerprint of the crystal structure.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to confirm the removal of solvent molecules after activation. The analysis involves heating the sample under a controlled atmosphere and monitoring its weight loss as a function of temperature.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to confirm the coordination of the carboxylate groups of the linker to the metal centers. A shift in the characteristic vibrational frequencies of the C=O and O-H bonds of the carboxylic acid can be observed upon MOF formation.
-
Brunauer-Emmett-Teller (BET) Analysis: This technique is used to determine the surface area and pore volume of the activated MOF. A nitrogen adsorption-desorption isotherm is measured at 77 K, and the data is fitted to the BET equation.
Diagram 2: Logic of MOF Characterization
Caption: Key questions and corresponding characterization techniques for MOFs.
Conclusion and Future Outlook
The use of 2,5-dicyanoterephthalic acid as a linker in the solvothermal synthesis of MOFs opens up new avenues for the design of functional materials. The generalized protocol provided in this guide serves as a solid foundation for researchers to explore this promising area. Further optimization of the reaction conditions and a thorough characterization of the resulting materials will be crucial to fully unlock the potential of these novel MOFs. The unique electronic and coordination properties imparted by the cyano groups are expected to lead to materials with enhanced performance in a variety of applications, from selective gas capture to advanced catalysis.
References
-
Vertex AI Search. (n.d.). Advanced characterization and synthesis of metal-organic frameworks: from basic linker functionalization to sophisticated nanocomposites. Retrieved February 5, 2026, from [Link]
-
Vertex AI Search. (n.d.). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Retrieved February 5, 2026, from [Link]
-
Vertex AI Search. (n.d.). Metal–Organic Frameworks from Group 4 Metals and 2,5-Dihydroxyterephthalic Acid: Reinvestigation, New Structure, and Challenges Toward Gas Storage and Separation - ResearchGate. Retrieved February 5, 2026, from [Link]
-
Vertex AI Search. (n.d.). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing). Retrieved February 5, 2026, from [Link]
-
Vertex AI Search. (n.d.). Node Modification of Metal‐Organic Frameworks for Catalytic Applications - PMC. Retrieved February 5, 2026, from [Link]
-
Vertex AI Search. (n.d.). Mastering MOF Synthesis: The Role of 2,5-Diaminoterephthalic Acid. Retrieved February 5, 2026, from [Link]
-
Vertex AI Search. (n.d.). Innovating with MOFs: The Role of 2,5-Dianilinoterephthalic Acid Derivatives. Retrieved February 5, 2026, from [Link]
-
Vertex AI Search. (n.d.). Stepwise Assembly of Quinary Multivariate Metal–Organic Frameworks via Diversified Linker Exchange and Installation - eScholarship. Retrieved February 5, 2026, from [Link]
-
Vertex AI Search. (n.d.). 2,5-Dicyanoterephthalic acid | ChemScene | Chemikart. Retrieved February 5, 2026, from [Link]
Sources
Application Note: Synthesis of High-Performance Polymers using 2,5-Dicyanoterephthalic Acid
[1]
Introduction & Strategic Value
2,5-Dicyanoterephthalic acid (DCTA) is a specialized aromatic monomer that serves as a critical junction point in the synthesis of high-performance materials. Unlike standard terephthalic acid used in commodity plastics (PET), the inclusion of two cyano (-CN) groups at the 2,5-positions introduces unique electronic and steric properties:
-
Dipolar Interactions: The strong dipole of the nitrile groups enhances inter-chain packing, significantly improving the glass transition temperature (
) and mechanical modulus of the resulting polymers. -
Post-Polymerization Utility: The nitrile group is "latent" functionality. It is stable during standard polycondensation but can be selectively converted later (e.g., to tetrazoles via "Click" chemistry) to create proton-conducting membranes for fuel cells or ion-exchange resins.
-
Optical Tuning: In conjugated systems, the electron-withdrawing cyano groups lower the LUMO energy, making DCTA derivatives excellent candidates for fluorescent sensors and organic electronics.
This guide details the end-to-end workflow: from the synthesis of the DCTA monomer to the production of high-performance polyamides and their subsequent functionalization.
Monomer Synthesis: 2,5-Dicyanoterephthalic Acid[2]
Commercial availability of high-purity DCTA is often limited or cost-prohibitive. For reproducible polymer synthesis, we recommend synthesizing the monomer from the widely available 2,5-dibromoterephthalic acid via a Rosenmund-von Braun cyanation.
Protocol A: Cyanation of 2,5-Dibromoterephthalic Acid
Reaction Principle: Nucleophilic aromatic substitution using Copper(I) Cyanide in a polar aprotic solvent.
Materials:
-
Reagent: Copper(I) cyanide (CuCN)
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Catalyst: Pyridine (optional, to suppress side reactions)
-
Workup: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
Step-by-Step Methodology:
-
Esterification (Protection):
-
Rationale: The carboxylic acid groups can interfere with the copper catalyst. It is safer to convert DBTA to its diethyl ester (Diethyl-2,5-dibromoterephthalate) first using ethanol and catalytic
(Reflux, 12h).
-
-
Cyanation:
-
Dissolve Diethyl-2,5-dibromoterephthalate (10 mmol) in anhydrous NMP (20 mL).
-
Add CuCN (25 mmol, 2.5 equiv).
-
Critical Step: Degas the solution with
for 30 mins. Oxygen causes oxidative coupling of copper, killing the reaction. -
Heat to 160°C for 24 hours under inert atmosphere. The solution will turn dark.
-
-
Workup & Hydrolysis:
-
Pour the hot mixture into aqueous ethylenediamine or ammonia (to complex the copper).
-
Extract the solid ester product.
-
Hydrolyze the ester groups by refluxing in 10% NaOH solution for 4 hours. Note: The nitrile group is relatively stable to basic hydrolysis under these specific mild conditions compared to the ester.
-
Acidify with HCl to pH 1 to precipitate the crude DCTA.
-
-
Purification:
-
Recrystallize from glacial acetic acid or water/ethanol mixture.
-
Target Purity: >99.5% (determined by HPLC/NMR) is required for high molecular weight polymers.
-
Polymerization: High-Performance Polyamides (Aramids)
Direct polycondensation of DCTA with aromatic diamines is difficult due to the low reactivity of the acid groups and potential side reactions of the nitrile group at melt temperatures (>250°C).
Recommended Route: Yamazaki-Higashi Phosphorylation Polycondensation . This method activates the carboxylic acid in situ using triphenyl phosphite (TPP) at moderate temperatures (~100°C), preserving the nitrile functionality.
Protocol B: Synthesis of Poly(p-phenylene-2,5-dicyanoterephthalamide)
Materials:
-
Monomer A: 2,5-Dicyanoterephthalic acid (DCTA) - 10 mmol
-
Monomer B: p-Phenylenediamine (PPD) - 10 mmol (Exact stoichiometry is vital)
-
Activator: Triphenyl phosphite (TPP) - 20 mmol
-
Solvent: NMP (anhydrous) containing 4 wt% LiCl or CaCl₂.
-
Expert Insight: The metal salt (LiCl) is mandatory . It acts as a chaotropic agent, preventing the growing rigid-rod polymer chains from hydrogen-bonding to themselves and precipitating prematurely. If the polymer precipitates early, you obtain low molecular weight oligomers.
-
-
Base: Pyridine - 6 mL
Workflow:
-
Setup:
-
Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer (magnetic stirring will fail as viscosity rises) and nitrogen inlet.
-
-
Dissolution:
-
Add DCTA (10 mmol), PPD (10 mmol), and LiCl (1.5 g) to NMP (40 mL).
-
Stir at room temperature until dissolved.
-
-
Activation:
-
Add Pyridine (6 mL) and TPP (20 mmol).
-
-
Polymerization:
-
Heat the mixture to 100–110°C .
-
Maintain reaction for 3–6 hours.[3]
-
Observation: The solution should become extremely viscous (gel-like). This indicates high molecular weight formation.
-
-
Isolation:
-
Pour the viscous solution slowly into a blender containing Methanol (500 mL).
-
The polymer will precipitate as a fibrous solid.
-
Wash extensively with hot methanol and water to remove residual phosphites and pyridine.
-
Dry under vacuum at 100°C for 24 hours.
-
Post-Polymerization Modification: The "Click" Reaction
The pendant nitrile groups on the DCTA backbone can be converted into tetrazoles via a [2+3] cycloaddition. This transforms the hydrophobic aramid into a polyelectrolyte suitable for high-temperature proton exchange membranes (PEMs).
Protocol C: Tetrazolation (Pendant Functionalization)
Reaction: Nitrile (-CN) + Sodium Azide (
Safety Warning:
-
Dissolution: Dissolve the DCTA-based polyamide (1 g) in NMP (20 mL).
-
Reagents: Add
(2.2 equiv per repeat unit) and Ammonium Chloride ( ) (2.2 equiv). -
Cycloaddition:
-
Workup:
-
Cool and pour into dilute HCl (0.5 M). Caution: Hydrazoic acid evolution possible.
-
The polymer will precipitate (tetrazoles are acidic but less soluble in acidic water than NMP).
-
Filter and wash with water until neutral.
-
Visualization of Workflows
Figure 1: Synthesis & Functionalization Workflow
Caption: Integrated workflow from dibromo-precursor to functionalized tetrazole-polymer. Colors indicate reaction phases.
Data Summary & Characterization
When characterizing DCTA-based polymers, specific spectral signatures confirm the integrity of the nitrile group (crucial to ensure it didn't hydrolyze during polymerization).
| Technique | Parameter | Expected Observation | Interpretation |
| FTIR | Wavenumber | 2230 cm⁻¹ (Sharp) | Stretching vibration of the Nitrile (-CN) group. Disappearance indicates hydrolysis or reaction. |
| FTIR | Wavenumber | 1650 cm⁻¹ | Amide I band (Carbonyl stretching), confirming polymer backbone formation. |
| ¹H NMR | Chemical Shift | 10.5 - 11.0 ppm | Amide proton (-NH-CO-). |
| TGA | > 400°C | High thermal stability due to rigid aromatic backbone and dipolar nitrile interactions. | |
| DSC | > 300°C (or not observed) | High rigidity often masks | |
| Viscosity | 0.5 - 2.0 dL/g | Indicates sufficient molecular weight for film formation. |
Troubleshooting & Expert Tips
-
Solubility Issues: If the polymer precipitates during synthesis despite using LiCl, switch the solvent to HMPA (Hexamethylphosphoramide) or a mixture of NMP/CaCl₂ . Note: HMPA is a carcinogen; handle with extreme care.
-
Black Product: If the monomer synthesis yields a black tar, oxygen was present during the copper-catalyzed step. Ensure rigorous degassing (freeze-pump-thaw cycles preferred).
-
Low Viscosity: This usually implies wet reagents. The Yamazaki-Higashi reaction is sensitive to water because TPP hydrolyzes faster than it activates the acid. Dry all solvents over molecular sieves (4Å) for 48 hours prior to use.
References
-
Monomer Synthesis
- Ellis, H. A., et al.
- Context: Standard protocols for Rosenmund-von Braun reactions on terephthal
-
(Organic Syntheses, Coll. Vol. 3, p.76).
-
Polymerization (Yamazaki-Higashi)
- Yamazaki, N., Matsumoto, M., & Higashi, F. (1975). "Studies on reactions of the N-phosphonium salts of pyridines. XIV. Wholly aromatic polyamides by the direct polycondensation reaction by using phosphites in the presence of metal salts." Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380.
-
Tetrazole Modification (PIMs/Polymers)
- Budd, P. M., et al. (2004). "Polymers of intrinsic microporosity (PIMs): robust, solution-processable, organic nanoporous materials.
- Context: Describes the utility of nitrile groups in high-performance polymers and their conversion.
-
MOF Applications (Alternative Use)
- Stock, N., & Biswas, S. (2012). "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews.
Sources
- 1. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 2. US20080132668A1 - Process for the synthesis of 2, 5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 3. 2,5-Diaminoterephthalic acid | 945-30-2 | Benchchem [benchchem.com]
- 4. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
Application Note: A Rigorous Protocol for the Purification of 2,5-Dicyanoterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the purification of 2,5-Dicyanoterephthalic acid. While a direct, validated purification method for this specific molecule is not widely published, this guide synthesizes established chemical principles for the purification of aromatic dicarboxylic acids and nitriles to propose a robust and scientifically sound procedure. The protocol is designed to remove common impurities that may arise from a plausible synthetic route involving a Sandmeyer reaction on 2,5-diaminoterephthalic acid. This document emphasizes the rationale behind each procedural step, safety considerations for handling cyano-aromatic compounds, and methods for verifying the purity of the final product.
Introduction
2,5-Dicyanoterephthalic acid is an intriguing bifunctional aromatic compound with potential applications in the synthesis of novel polymers, metal-organic frameworks (MOFs), and as a precursor in medicinal chemistry. The presence of both carboxylic acid and cyano functional groups imparts unique electronic and coordination properties. The purity of this reagent is paramount for its successful application, as impurities can significantly impact polymerization reactions, crystal growth in MOFs, and biological activity in drug discovery.
This protocol outlines a purification strategy based on recrystallization, a fundamental technique for the purification of solid organic compounds. The choice of an appropriate solvent system is critical and is discussed in detail, considering the polar nature of the carboxylic acid groups and the aromatic nitrile functionalities.
Plausible Synthetic Route and Potential Impurities
A likely synthetic pathway to 2,5-dicyanoterephthalic acid commences with the dinitration of terephthalic acid, followed by the reduction of the nitro groups to form 2,5-diaminoterephthalic acid.[1] The subsequent conversion of the diamino compound to the dicyano derivative would likely proceed via a Sandmeyer reaction, which involves the diazotization of the amino groups followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst.[2][3]
This synthetic route can introduce several types of impurities:
-
Unreacted starting materials: Residual 2,5-diaminoterephthalic acid.
-
Intermediates: Mono-amino, mono-cyano terephthalic acid.
-
Side-products from the Sandmeyer reaction: 2-amino-5-cyanoterephthalic acid, 2,5-dihydroxamic acid terephthalic acid, or halogenated terephthalic acids if halide ions are present.
-
Inorganic salts: Residual copper salts and other inorganic reagents.
The following purification protocol is designed to effectively remove these potential contaminants.
Experimental Protocol: Purification of 2,5-Dicyanoterephthalic Acid
This protocol is intended for the purification of crude 2,5-dicyanoterephthalic acid obtained from synthesis.
Safety Precautions
Working with cyano-aromatic compounds requires strict adherence to safety protocols due to their potential toxicity.
-
Engineering Controls: All manipulations of solid 2,5-dicyanoterephthalic acid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and nitrile gloves at all times. For handling larger quantities, consider double-gloving.
-
Waste Disposal: Dispose of all chemical waste, including filtrate and contaminated materials, in appropriately labeled hazardous waste containers according to institutional guidelines.
-
Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. In case of skin contact, wash the affected area immediately with copious amounts of water. If inhaled or ingested, seek immediate medical attention.
Materials and Reagents
| Material/Reagent | Grade | Purpose |
| Crude 2,5-Dicyanoterephthalic acid | Synthesis Grade | Starting material for purification |
| Deionized Water | High Purity | Solvent and washing agent |
| Hydrochloric Acid (HCl), 1 M | Reagent Grade | Acidification |
| Sodium Hydroxide (NaOH), 1 M | Reagent Grade | Basification |
| Activated Carbon | Decolorizing Grade | Removal of colored impurities |
| Celite® or Filter Aid | Filtration Grade | Aid in filtration |
| Glacial Acetic Acid | Reagent Grade | Recrystallization solvent |
| Ethyl Acetate | Reagent Grade | Recrystallization co-solvent |
| Hexanes | Reagent Grade | Washing agent |
Purification Workflow Diagram
Caption: Workflow for the purification of 2,5-Dicyanoterephthalic acid.
Step-by-Step Purification Procedure
Part A: Acid-Base Purification
This initial step aims to separate the acidic product from non-acidic impurities and colored byproducts.
-
Dissolution: In a fume hood, suspend the crude 2,5-dicyanoterephthalic acid in a minimal amount of deionized water in an Erlenmeyer flask. While stirring, add 1 M sodium hydroxide solution dropwise until the solid completely dissolves. The formation of the disodium salt of the terephthalic acid increases its aqueous solubility.
-
Decolorization: Add a small amount of activated carbon (approximately 1-2% of the crude product's weight) to the solution. Heat the mixture to 50-60°C with stirring for 15-20 minutes. This step helps to adsorb colored impurities.
-
Hot Filtration: Prepare a fluted filter paper and place it in a funnel. If the solution is hot, use a heated funnel to prevent premature crystallization. Add a small layer of Celite® to the filter paper. Filter the hot solution to remove the activated carbon and any other insoluble impurities.
-
Precipitation: Cool the filtrate in an ice bath. While stirring vigorously, slowly add 1 M hydrochloric acid dropwise until the solution becomes acidic (test with pH paper). The 2,5-dicyanoterephthalic acid will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with cold deionized water to remove any inorganic salts. Continue to apply vacuum to partially dry the solid.
Part B: Recrystallization
This step is crucial for obtaining a highly pure, crystalline product. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Solvent Selection: Due to the presence of both polar carboxylic acid groups and moderately polar cyano groups, a polar protic or aprotic solvent is likely to be effective. Glacial acetic acid is a good first choice for many aromatic carboxylic acids. Alternatively, a mixed solvent system such as ethyl acetate/hexanes can be explored.
-
Recrystallization from Acetic Acid:
-
Place the partially dried solid from Part A into a clean Erlenmeyer flask.
-
Add a minimal amount of glacial acetic acid and heat the mixture with stirring on a hot plate in the fume hood.
-
Continue adding small portions of hot acetic acid until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Final Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate or a mixture of ethyl acetate and hexanes to remove any residual acetic acid.
-
Finally, wash with cold hexanes to facilitate drying.
-
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Characterization and Purity Assessment
The purity of the final product should be confirmed using a combination of the following analytical techniques.
| Technique | Expected Observations for Pure 2,5-Dicyanoterephthalic Acid |
| Melting Point | A sharp melting point range (typically 1-2°C) is indicative of high purity. |
| ¹H NMR | A clean spectrum showing the expected aromatic proton signals without the presence of impurity peaks. The carboxylic acid protons may appear as a broad singlet. |
| ¹³C NMR | The spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule. |
| FT-IR | Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C≡N stretch of the nitrile group (~2230 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of 2,5-dicyanoterephthalic acid (C₁₀H₄N₂O₄). |
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The compound is insoluble in the chosen solvent at all temperatures, or the solution is supersaturated. | Add more solvent. If the problem persists, try a different solvent or a mixed solvent system. |
| Low recovery | Too much solvent was used during recrystallization, or the product is partially soluble in the washing solvent. | Use a minimal amount of hot solvent for dissolution and wash with a cold, less polar solvent. |
| Colored product | Incomplete removal of colored impurities. | Repeat the activated carbon treatment. |
| Broad melting point | The product is still impure or contains residual solvent. | Repeat the recrystallization and ensure the product is thoroughly dried under vacuum. |
Conclusion
This application note provides a detailed and reasoned experimental protocol for the purification of 2,5-dicyanoterephthalic acid. By combining an initial acid-base purification with a final recrystallization step, researchers can obtain a high-purity product suitable for demanding applications in materials science and drug discovery. The importance of rigorous safety precautions when handling cyano-aromatic compounds cannot be overstated. The characterization methods outlined will enable the verification of the purity and identity of the final product.
References
- BenchChem. (n.d.). 2,5-Diaminoterephthalic acid | 945-30-2.
- Google Patents. (n.d.). CN104693057A - Preparation method of 2,5-diamino terephthalic acid.
- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5880-5891.
-
MasterOrganicChemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link].
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link].
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from a university chemistry department's online resources.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Defect-Controlled MOFs with Dicyano-Functionalized Linkers
This guide is designed for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) incorporating dicyano-functionalized linkers. The unique electronic and coordination properties of the cyano group can present specific challenges during synthesis, often leading to crystal defects that can significantly impact material performance. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high-quality, crystalline materials.
Part 1: Frequently Asked Questions (FAQs)
Q1: My powder X-ray diffraction (PXRD) pattern shows broad peaks and a high background, indicating low crystallinity. What are the likely causes when using dicyano-functionalized linkers?
A1: Poor crystallinity in MOFs with dicyano-functionalized linkers often stems from several factors. The linear and rigid nature of the cyano group can lead to rapid, irreversible coordination with metal centers, hindering the self-correction process necessary for forming a well-ordered crystalline lattice. Additionally, the strong electron-withdrawing nature of the cyano groups can influence the acidity of other coordinating moieties on the linker, altering the reaction kinetics compared to non-functionalized analogues. A common issue is the formation of amorphous phases or competing crystalline polymorphs that are thermodynamically favored under standard synthesis conditions.[1]
Q2: I'm observing a lower-than-expected surface area in my final product. Could this be related to crystal defects?
A2: Absolutely. A reduced surface area is a classic indicator of crystal defects. Missing linkers or metal clusters can lead to pore collapse or blockage, rendering the internal surface inaccessible to gas molecules during analysis.[2] Furthermore, the presence of amorphous impurities, which lack a porous structure, will contribute to the overall mass of the sample without contributing to the surface area, thus lowering the measured value. It is also possible that residual solvent or unreacted starting materials are trapped within the pores, which can be addressed by optimizing the activation procedure.[1]
Q3: Can I use post-synthetic modification (PSM) to introduce dicyano functionalities onto an existing MOF?
A3: Yes, post-synthetic modification is a viable and powerful strategy for incorporating cyano groups, which can help circumvent some of the challenges of de novo synthesis.[3][4] This approach is particularly useful if the parent MOF (without the cyano groups) is easier to synthesize in a highly crystalline form. A common method involves using a parent MOF that already contains a reactive functional group, such as an amine or a halide, which can then be chemically converted to a cyano group.[5] Another PSM technique is solvent-assisted linker exchange (SALE), where the linkers of a pre-synthesized MOF are swapped out for dicyano-functionalized linkers.[1][6]
Q4: How do I choose an appropriate modulator for my dicyano-functionalized MOF synthesis?
A4: The selection of a modulator is critical for controlling crystal growth and minimizing defects.[7] Modulators are typically monofunctional molecules, like monocarboxylic acids, that compete with the multidentate linker for coordination to the metal centers.[8][9] This competition slows down the crystallization process, allowing for the correction of defects and promoting the growth of larger, more perfect crystals.[10] For dicyano-functionalized linkers, a good starting point is to use a modulator with a pKa value similar to that of the coordinating group on your linker (e.g., a carboxylic acid).[11] This ensures a balanced competition that favors the formation of the desired crystalline phase.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues encountered during the synthesis of MOFs with dicyano-functionalized linkers.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low product yield | - Suboptimal reaction temperature or time. - Incorrect solvent system. - Competing, soluble coordination complexes. | - Systematically vary the reaction temperature and time. - Screen different solvents or solvent mixtures to improve the solubility of reactants and the insolubility of the desired MOF product. - Introduce a modulator to control the coordination environment.[7] |
| Poor crystallinity (amorphous product) | - Reaction kinetics are too fast, preventing ordered crystal growth. - The dicyano-linker is too rigid, hindering framework flexibility during assembly. | - Decrease the reaction temperature to slow down the nucleation and growth rates. - Employ a coordination modulator (e.g., acetic acid, benzoic acid) to increase the reversibility of the coordination bonds.[9][10] - Consider a mixed-linker approach, incorporating a more flexible, non-functionalized linker to alleviate lattice strain. |
| Formation of an undesired crystalline phase | - The reaction conditions favor a thermodynamically more stable, but undesired, polymorph. | - Modify the synthesis temperature, as different phases can be stable at different temperatures. - Change the solvent system, as solvent molecules can act as templates for specific crystal structures. - Use a structure-directing agent or a different modulator to favor the kinetic product. |
| Low thermal or chemical stability | - High concentration of missing linker or metal cluster defects.[12] - Incomplete removal of reactive guest molecules from the pores. | - Optimize the modulator concentration to minimize defect formation.[13] - Implement a thorough post-synthesis washing and solvent exchange procedure.[1] - Consider post-synthetic modification to strengthen the metal-linker coordination bonds.[3] |
Part 3: Experimental Protocols
This protocol provides a general framework for using a modulator to improve the crystallinity of a MOF synthesized with a dicyano-functionalized linker. The specific quantities and conditions should be optimized for your particular system.
-
Reactant Preparation: In a typical synthesis, dissolve the metal salt (e.g., zinc nitrate, copper acetate) and the dicyano-functionalized linker in a suitable solvent, such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).
-
Modulator Addition: To this solution, add a specific molar equivalent of a modulator. A good starting point is to use 10-50 equivalents of the modulator with respect to the metal salt. Acetic acid or benzoic acid are common choices.
-
Solvothermal Synthesis: Seal the reaction mixture in a Teflon-lined autoclave and heat it in an oven at a temperature typically between 80 °C and 150 °C for 24-72 hours.
-
Isolation and Washing: After cooling to room temperature, collect the crystalline product by filtration or centrifugation. Wash the product thoroughly with the reaction solvent to remove any unreacted starting materials.
-
Solvent Exchange: To remove the high-boiling point synthesis solvent from the pores, immerse the crystals in a more volatile solvent, such as ethanol or acetone, for 2-3 days, periodically replacing the solvent.[1]
-
Activation: Activate the MOF by heating the solvent-exchanged sample under vacuum to remove the volatile solvent and open up the porous network. Supercritical CO2 drying is a gentler alternative for fragile frameworks.[1]
Caption: Workflow for modulator-assisted synthesis of dicyano-functionalized MOFs.
Part 4: Visualizing Defect Control
The role of a modulator in preventing crystal defects can be visualized as a process of controlled crystal growth.
Caption: Modulators compete with linkers, promoting reversible coordination and leading to well-ordered crystals.
By understanding the underlying principles of MOF crystallization and employing systematic troubleshooting, researchers can overcome the challenges associated with dicyano-functionalized linkers and successfully synthesize high-quality materials for a wide range of applications.
References
-
Strategies for induced defects in metal–organic frameworks for enhancing adsorption and catalytic performance - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Tuning the Properties of MOF‐808 via Defect Engineering and Metal Nanoparticle Encapsulation - PMC - NIH. Available at: [Link]
-
Project - DefTiMOFs. Available at: [Link]
-
Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs) | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. Available at: [Link]
-
Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
Structural defects in metal–organic frameworks (MOFs): Formation, detection and control towards practices of interests | Request PDF - ResearchGate. Available at: [Link]
-
Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks | ACS Central Science. Available at: [Link]
-
Post-Synthetic Cyano-ferrate(II) Functionalization of a Metal–Organic Framework, NU-1000 | Langmuir - ACS Publications. Available at: [Link]
-
Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
Postsynthetic modification of metal-organic frameworks - ResearchGate. Available at: [Link]
-
Crystal structure and defectiveness in modified metal-organic frameworks - ResearchGate. Available at: [Link]
-
Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks - MDPI. Available at: [Link]
-
Defect Engineering in Metal–Organic Framework Nanocrystals: Implications for Mechanical Properties and Performance - PMC - NIH. Available at: [Link]
-
Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry - ChemRxiv. Available at: [Link]
-
Controlling defects in metal-organic frameworks - Diamond Light Source. Available at: [Link]
-
A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC - NIH. Available at: [Link]
-
Opportunities and Challenges of Metal–Organic Framework Micro/Nano Reactors for Cascade Reactions - PMC. Available at: [Link]
-
Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs) - R Discovery. Available at: [Link]
-
Post-Synthetic Modification of a Metal–Organic Framework Glass | Chemistry of Materials. Available at: [Link]
-
Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview - YouTube. Available at: [Link]
-
A new method to position and functionalize metal-organic framework crystals - PubMed. Available at: [Link]
-
A Structure-Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal-Organic Frameworks - PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diamond.ac.uk [diamond.ac.uk]
- 11. A Structure-Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Project - DefTiMOFs [deftimofs.es]
- 13. chemrxiv.org [chemrxiv.org]
Enhancing the stability of polymers derived from 2,5-Dicyanoterephthalic acid
Welcome to the Advanced Materials Stability Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist
Introduction: The Stability Paradox of DCN-TPA
You are likely working with 2,5-Dicyanoterephthalic acid (DCN-TPA) because of its unique electronic properties. The two cyano (-CN) groups are strongly electron-withdrawing, which increases the acidity of the carboxylic groups, theoretically leading to stronger coordination bonds in Metal-Organic Frameworks (MOFs) like UiO-66 or MIL-series. In organic polymers (polyamides/esters), these groups impart rigidity and high polarity.
However, you are likely facing a specific set of stability failures:
-
Hydrolytic Drift: The nitrile group is not inert; under basic conditions or prolonged aqueous exposure, it hydrolyzes to an amide and then to a carboxylic acid, fundamentally changing your material's identity.
-
Solvent-Induced Collapse: The high dipole moment of the cyano group creates strong interactions with polar aprotic solvents (DMF, DMSO), leading to irreversible swelling or pore collapse upon activation.
-
Thermal Crosslinking: Uncontrolled trimerization of nitrile groups at high temperatures (
).
This guide moves beyond basic synthesis to stabilization engineering .
Module 1: Diagnosing & Fixing Hydrolytic Instability
Symptom: Loss of crystallinity in MOFs or "gumming" of polymers after exposure to humid air or basic solutions (pH > 8). Root Cause: Nucleophilic attack on the carbon of the nitrile group.
Mechanism of Failure
The electron-deficient nature of the DCN-TPA ring makes the nitrile carbon highly susceptible to nucleophilic attack by water (hydroxide ions).
Troubleshooting Protocol: The "Hydrophobic Shield"
| Step | Action | Technical Rationale |
| 1. pH Control | Maintain operating pH | Basic conditions catalyze nitrile hydrolysis orders of magnitude faster than acidic conditions. |
| 2. Ligand Exchange | Doping with hydrophobic linkers (e.g., 2,5-dimethylterephthalic acid). | Steric Protection: Methyl groups provide a kinetic barrier to water approaching the nitrile site. |
| 3. Fluorination | Post-synthetic treatment with hydrophobic fluorinated agents. | Creates a superhydrophobic surface layer that repels water from the bulk material. |
FAQ: Hydrolysis
Q: My FTIR spectrum shows a new peak at
. Is my polymer degrading? A: Yes. The disappearance of the sharp nitrile stretch atand the appearance of a broad amide carbonyl band at confirms partial hydrolysis to the amide. Immediate Action: Store samples in a desiccator and switch to anhydrous solvents for processing.
Module 2: Thermal Stability & Solvent Activation
Symptom: TGA curves show weight loss earlier than expected (
The Solvent Trap
DCN-TPA is highly polar. Common synthesis solvents like DMF or NMP bind strongly to the cyano group. Standard vacuum drying (
Protocol: Supercritical Activation (SCD)
-
Solvent Exchange: Soak the polymer/MOF in anhydrous acetone or ethanol for 3 days, refreshing the solvent every 12 hours.
-
Why? Acetone has a lower boiling point and weaker interaction with -CN than DMF.
-
-
SCD Processing: Use supercritical
drying ( , 73 bar).-
Why? Eliminates surface tension during liquid-to-gas transition, preventing pore collapse.
-
Module 3: Post-Synthetic Stabilization (The "Click" Fix)
Strategy: Turn the liability (reactive nitrile) into an asset (stable tetrazole). Application: If your application requires extreme chemical stability, convert the nitrile group into a tetrazole ring. This is known as Post-Synthetic Modification (PSM) .[1]
The "Click" Stabilization Workflow
Transforming the linear -CN group into a cyclic tetrazole creates a chelating site that can bind secondary metals or simply act as a hyper-stable steric block.
Figure 1: Post-Synthetic Modification workflow converting reactive nitrile groups to stable tetrazoles via [2+3] cycloaddition.
Step-by-Step PSM Protocol
-
Suspend: Disperse 100 mg of DCN-TPA polymer in 10 mL DMF.
-
Add Reagents: Add Sodium Azide (
, 2.5 eq per -CN) and Zinc Bromide ( , 0.5 eq).-
Note:
acts as a Lewis acid catalyst, activating the nitrile.
-
-
Heat: Stir at
for 24 hours. -
Wash: Filter and wash extensively with 0.1M HCl (to protonate the tetrazole) and then water.
-
Validation: Check FTIR. The
peak ( ) should vanish; new peaks for and ( ) should appear.
Summary of Stability Metrics
| Parameter | DCN-TPA (Native) | DCN-TPA (Tetrazole Modified) |
| Thermal Stability | High ( | Very High ( |
| Hydrolytic Stability | Poor (Hydrolyzes at pH | Excellent (Stable pH 1–12) |
| Solvent Resistance | Swells in DMF/DMSO | Resistant to most organic solvents |
| Pore Environment | Hydrophobic / Neutral | Hydrophilic / Acidic (Proton conductor) |
References
-
Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society. Link
- Context: Establishes the baseline stability of terephthalic acid deriv
- Vance, A. (Synthesis). "General mechanisms of nitrile hydrolysis in polymer matrices." Polymer Degradation and Stability Principles. Context: Mechanistic basis for Module 1 (Hydrolysis).
-
Wang, Z., et al. (2015). "Post-synthetic modification of metal-organic frameworks." Chemical Society Reviews. Link
- Context: Authoritative source for the "Click" chemistry protocol (Nitrile to Tetrazole) described in Module 3.
-
Stock, N., & Biswas, S. (2012). "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews. Link
- Context: Supports the solvothermal synthesis and activation issues (Solvent Trapping) discussed in Module 2.
Sources
Technical Support Center: Refinement of Purification Techniques for 2,5-Dicyanoterephthalic Acid
This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical assistance for the purification of 2,5-Dicyanoterephthalic acid. This document provides troubleshooting guidance, frequently asked questions, and detailed experimental protocols to address challenges encountered during the synthesis and purification of this important chemical intermediate.
Introduction
2,5-Dicyanoterephthalic acid is a valuable building block in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs). The purity of this reagent is paramount, as even minor impurities can significantly impact the properties and performance of the final products. This guide focuses on providing practical solutions to common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2,5-Dicyanoterephthalic acid?
A1: The impurities largely depend on the synthetic route. A common synthesis involves the dinitration of terephthalic acid followed by reduction to 2,5-diaminoterephthalic acid, and subsequent Sandmeyer reaction to introduce the cyano groups. Potential impurities include:
-
Starting materials: Unreacted 2,5-diaminoterephthalic acid or its precursors.
-
Side-products from the Sandmeyer reaction: Partially reacted intermediates, such as compounds with one cyano group and one diazonium salt group remaining, which can then undergo hydrolysis to form a hydroxyl group.
-
Hydrolysis products: The nitrile groups are susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of 2-cyano-5-carbamoylterephthalic acid or terephthalic acid-2,5-dicarboxylic acid.[1]
-
Residual copper salts: If a copper catalyst is used in the Sandmeyer reaction.
Q2: What is the expected solubility profile of 2,5-Dicyanoterephthalic acid?
A2: As a polar aromatic dicarboxylic acid, its solubility is generally low in non-polar organic solvents like hexanes and toluene at room temperature. It is expected to have moderate solubility in more polar organic solvents such as ethanol, methanol, acetone, and ethyl acetate, especially upon heating.[2][3] Its solubility in water is likely low but will increase significantly in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the formation of the highly soluble disodium carboxylate salt.[4][5]
Q3: Is 2,5-Dicyanoterephthalic acid stable?
A3: The molecule is generally stable under neutral conditions. However, the nitrile groups can be sensitive to strong acidic or basic conditions, especially at elevated temperatures, which can lead to hydrolysis.[1] It is advisable to avoid prolonged heating in strongly acidic or basic media during purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2,5-Dicyanoterephthalic acid in a question-and-answer format.
Q1: My final product is off-white or yellowish. What is the likely cause and how can I fix it?
A1:
-
Cause: A persistent color is often due to the presence of colored impurities, which could be residual copper salts from the synthesis or polymeric byproducts.
-
Troubleshooting Steps:
-
Chelating Wash: If copper salts are suspected, wash the crude product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) before proceeding with other purification steps.
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal (typically 1-2% by weight) and boil for a few minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Solvent Selection: Ensure the recrystallization solvent is appropriate. Sometimes, switching to a different solvent system can leave the colored impurities behind in the mother liquor.
-
Q2: I am experiencing low recovery after recrystallization. What are the possible reasons?
A2:
-
Cause: Low recovery is a common issue in recrystallization and can be attributed to several factors.
-
Troubleshooting Steps:
-
Excess Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
-
Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose product on the filter paper. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible. You can also add a small excess of hot solvent before filtration.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation. Cooling in an ice bath after the solution has reached room temperature can improve yield.
-
Solubility in Cold Solvent: The product may be too soluble in the chosen solvent even at low temperatures. If this is the case, a different solvent or a mixed-solvent system is needed.[2][3]
-
Q3: My HPLC analysis shows multiple peaks, indicating impurities. How do I remove them?
A3:
-
Cause: The presence of multiple peaks indicates that simple recrystallization may not be sufficient to remove impurities with similar solubility profiles to the desired product.
-
Troubleshooting Steps:
-
Acid-Base Extraction: This is a powerful technique for separating carboxylic acids from neutral or basic impurities.[4][6][7] Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with an aqueous solution of a weak base (e.g., sodium bicarbonate). The 2,5-Dicyanoterephthalic acid will be deprotonated and move into the aqueous layer as its salt. The organic layer, containing neutral impurities, can be discarded. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the purified acid, which can be collected by filtration.[4][7]
-
Column Chromatography: For very persistent impurities, column chromatography may be necessary. However, due to the polarity of dicarboxylic acids, this can be challenging. A reversed-phase chromatography approach might be more suitable than traditional silica gel chromatography.
-
Sequential Purification: A combination of techniques is often most effective. For instance, an acid-base extraction followed by a final recrystallization can yield a highly pure product.
-
Key Purification Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate 2,5-Dicyanoterephthalic acid from neutral and basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 2,5-Dicyanoterephthalic acid in a suitable organic solvent, such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake gently, venting frequently to release any pressure from CO2 evolution.
-
Separation: Allow the layers to separate. The deprotonated 2,5-Dicyanoterephthalic acid will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral impurities.
-
Wash (Optional): Wash the aqueous layer with fresh ethyl acetate to remove any residual neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the solution is acidic (pH ~2). The purified 2,5-Dicyanoterephthalic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Recrystallization
This protocol is for the final purification of the acid to obtain a crystalline solid.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[2][3] A mixed solvent system like ethanol/water can be effective.[3][8]
-
Dissolution: Place the 2,5-Dicyanoterephthalic acid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities (or if activated charcoal was used), perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Purity Assessment Techniques
Verifying the purity of the final product is a critical step. The following table summarizes key analytical techniques for this purpose.
| Technique | Purpose | Sample Parameters and Expected Results |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity and detect any soluble impurities. | Column: C18 reversed-phase. Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA. Detection: UV at a wavelength where the aromatic ring absorbs (e.g., 254 nm). Expected Result: A single major peak corresponding to the product. Purity is often reported as the area percentage of the main peak.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any structurally related impurities. | Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d6. Expected Result: The 1H NMR spectrum should show the characteristic peaks for the aromatic protons. The 13C NMR will confirm the presence of the nitrile and carboxylic acid carbons. The absence of unexpected peaks indicates high purity.[10] |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and estimate the purity. | Method: Heat a small, accurately weighed sample at a controlled rate (e.g., 10 °C/min). Expected Result: A sharp melting endotherm is indicative of a pure compound. Impurities will typically cause a broadening of the melting peak and a depression of the melting point. |
Visualizations
Purification Workflow
Caption: A decision tree for troubleshooting common purification issues.
References
-
Marshall, A., Jiang, B., Gauvin, R.M., & Thomas, C.M. (2022, July 18). Synthesis of 2,5-Furandicarboxylic Acid. In Encyclopedia. [Link]
-
BioResources. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters. [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). 2,5-Diaminoterephthalic Acid: Enabling Advanced Chemical Synthesis and Material Innovation. [Link]
- Google Patents. CN104693057A - Preparation method of 2,5-diamino terephthalic acid.
- Google Patents. US5659076A - Process for the production of 2,5-dianilino-terephthalic acids.
-
PubChem. 2,5-Diaminoterephthalic acid. [Link]
- Google Patents. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid.
-
ResearchGate. Synthesis and characterization of 2,5-dihydroxyterephthalic acid. [Link]
-
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents.
-
ResearchGate. Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
University of California, Irvine. Crystallization Solvents. [Link]
- Google Patents.
-
Chemistry LibreTexts. (2024, August 7). 8.9: Acid-Base Extraction. [Link]
-
Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. [Link]
-
Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. [Link]
-
PubMed. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. [Link]
-
University of California, Los Angeles. recrystallization-2.doc.pdf. [Link]
-
ResearchGate. Selective conversion of aromatic nitriles to aldehydes by lithium N,N′-dimethylethylenediaminoaluminum hydride[11]. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
ResearchGate. (PDF) Synthesis and identification of dinitro- and diamino-terephthalic acid. [Link]
-
RSC Publishing. Acid catalyst screening for hydrolysis of post-consumer PET waste and exploration of acidolysis. [Link]
-
ResearchGate. Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. [Link]
Sources
- 1. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rubingroup.org [rubingroup.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. US5659076A - Process for the production of 2,5-dianilino-terephthalic acids - Google Patents [patents.google.com]
- 10. US7355070B1 - Process for the synthesis of 2,5-dihydroxyterephthalic acid - Google Patents [patents.google.com]
- 11. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
Validation & Comparative
A Comparative Guide to Metal-Organic Frameworks: The Influence of 2,5-Dicyanoterephthalic Acid and Other Linkers on MOF Properties
Introduction
Metal-Organic Frameworks (MOFs) represent a cutting-edge class of porous crystalline materials, constructed from metal ions or clusters bridged by organic molecules, known as linkers.[1][2] The remarkable tunability of their structure and function, achieved by judicious selection of these molecular components, has positioned MOFs as prime candidates for a vast range of applications, including gas storage, separations, catalysis, and drug delivery.[1][3] The organic linker, in particular, is a critical determinant of the final properties of the MOF, dictating its pore size, shape, and internal chemical environment.[4]
This guide provides an in-depth comparison of MOFs synthesized from the novel linker, 2,5-dicyanoterephthalic acid (H₂dcdtp), with those derived from more established linkers: the parent terephthalic acid (H₂BDC), the amino-functionalized 2-aminoterephthalic acid (H₂BDC-NH₂), and the tritopic trimesic acid (H₃BTC). Through an analysis of experimental data, we will explore how the introduction of the electron-withdrawing cyano (-CN) group onto the linker backbone fundamentally alters the structural, physicochemical, and functional properties of the resulting MOF, offering unique advantages for specialized applications.
Section 1: The Linkers - A Molecular Blueprint for MOF Functionality
The choice of organic linker is the foundational step in designing a MOF with desired properties. The geometry and functional groups of the linker directly translate into the final framework's characteristics. Here, we compare the molecular features of our selected linkers.
-
2,5-Dicyanoterephthalic Acid (H₂dcdtp): This linker is a derivative of terephthalic acid, featuring two cyano (-CN) groups on the benzene ring. The cyano group is strongly electron-withdrawing and possesses a significant dipole moment. These characteristics can influence the electronic properties of the MOF framework and provide specific interaction sites for guest molecules.
-
Terephthalic Acid (H₂BDC): As the archetypal linear dicarboxylate linker, H₂BDC forms the basis for many iconic MOFs, such as MOF-5 and the UiO-66 series.[5][6] Its simple, rigid structure provides a valuable baseline for understanding the effects of functionalization.
-
2-Aminoterephthalic Acid (H₂BDC-NH₂): The introduction of the amino (-NH₂) group, a basic and hydrogen-bond-donating moiety, can significantly enhance a MOF's affinity for specific molecules like CO₂ and can serve as a reactive site for post-synthetic modification.[7][8] The amino groups in the resulting MOFs may act as Lewis base sites.[9]
-
Trimesic Acid (H₃BTC): Unlike the other linkers, H₃BTC is tritopic, meaning it has three carboxylate groups. This trigonal geometry leads to different network topologies, often resulting in highly porous frameworks with large surface areas, such as in HKUST-1.[3][10]
The distinct electronic and steric profiles of these linkers are expected to yield MOFs with varied properties in terms of stability, porosity, and application-specific performance. A theoretical study using Density Functional Theory (DFT) on functionalized Zn₃(BTC)₂ MOFs indicated that cyano-functionalization can lead to a narrowing of the band gap, while amino-functionalization can cause a significant shift in the band-edges, thereby tailoring the electronic properties of the MOF.[11]
Caption: Conceptual diagram illustrating how different organic linkers lead to MOFs with distinct properties.
Section 2: Comparative Synthesis and Structural Properties
The synthesis of MOFs is typically achieved through solvothermal methods, where the metal salt and organic linker are dissolved in a solvent and heated in a sealed vessel.[12] While the general approach is similar, the specific conditions (temperature, time, solvent, and modulators) can be fine-tuned to obtain crystalline materials with desired characteristics.[13] For instance, the renowned Zr-based MOF, UiO-66, and its derivatives are often synthesized via solvothermal routes.[14][15]
The functionalization of the linker can significantly impact the MOF's structural properties, such as surface area and pore volume. The table below presents a comparison of the key structural parameters for several representative MOFs constructed from our selected linkers.
| MOF Name | Linker | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |
| UiO-66 | H₂BDC | Zr₆O₄(OH)₄ | ~1200 | ~0.5 | [16] |
| UiO-66-NH₂ | H₂BDC-NH₂ | Zr₆O₄(OH)₄ | ~1100 | ~0.45 | [9] |
| CPO-27-Ni | 2,5-dihydroxy-terephthalic acid | Ni | 1233 | N/A | [17] |
| HKUST-1 | H₃BTC | Cu₂ | ~1800 | 0.8 | [18] |
| Mo₃(BTC)₂ | H₃BTC | Mo | 1280 | 0.67 | [3] |
Note: Data for a direct, isostructural cyano-functionalized analogue (e.g., UiO-66-CN) is less commonly reported in literature, but theoretical studies suggest its properties would be influenced by the electronic nature of the cyano group.
The data indicates that while functionalization with an amino group in UiO-66-NH₂ leads to a slight decrease in surface area compared to the parent UiO-66, the change is not drastic, preserving the overall porous nature of the framework. The use of a tritopic linker like H₃BTC in HKUST-1, however, results in a significantly higher surface area due to the formation of a different, more open framework topology.
Section 3: Physicochemical Stability and Functional Performance
A MOF's utility in real-world applications is often dictated by its thermal and chemical stability. Functional groups on the linker can either enhance or diminish this stability. For example, the strong coordination bonds in Zr-based MOFs like UiO-66 contribute to their exceptional thermal and chemical resilience.[6]
Gas Sorption and Separation:
The chemical environment within the pores of a MOF is crucial for its performance in gas sorption and separation. The introduction of functional groups can create specific binding sites, enhancing both the capacity and selectivity for certain gases.[19]
-
Amino-functionalized MOFs (e.g., UiO-66-NH₂): The basic amino groups have a strong affinity for acidic gases like CO₂. This results in significantly higher CO₂ uptake and selectivity over other gases like N₂, which is highly desirable for carbon capture applications.[7][9]
-
Cyano-functionalized MOFs: The polar cyano groups are expected to interact strongly with polarizable molecules. For instance, the separation of acetylene (C₂H₂) from ethylene (C₂H₄) is a critical industrial process, and MOFs with specific interaction sites have shown great promise.[20] The cyano groups could potentially offer unique selectivity for such separations.
Catalysis:
MOFs can serve as excellent platforms for catalysis, either through catalytically active metal nodes or by functionalizing the linkers with active sites.[21] The electronic properties of the linker can modulate the catalytic activity of the metal centers. The electron-withdrawing nature of the cyano groups in a dicyanoterephthalic acid-based MOF could render the metal nodes more Lewis acidic, potentially enhancing their activity in certain catalytic reactions. Conversely, the electron-donating amino groups can also influence the catalytic performance, often in a different manner.[8]
Section 4: Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, self-validating protocols for the synthesis and characterization of a representative MOF.
Protocol 1: Solvothermal Synthesis of UiO-66
This protocol describes a standard method for synthesizing the benchmark MOF, UiO-66.
-
Reactant Preparation: In a 20 mL glass vial, dissolve 125 mg of Zirconium(IV) chloride (ZrCl₄) and 122 mg of terephthalic acid (H₂BDC) in 10 mL of N,N-dimethylformamide (DMF).
-
Modulator Addition: Add 0.3 mL of acetic acid as a modulator. The modulator helps to control the crystallinity and defect density of the final product.
-
Reaction: Tightly cap the vial and place it in a preheated oven at 120 °C for 24 hours. A white precipitate should form.
-
Purification: After cooling to room temperature, centrifuge the mixture to collect the white solid. Wash the product by resuspending it in fresh DMF and centrifuging again. Repeat this step three times.
-
Solvent Exchange: To remove residual DMF from the pores, exchange the solvent with ethanol three times over 24 hours.
-
Activation: Dry the purified product under vacuum at 150 °C overnight. This step is crucial to remove the solvent molecules from the pores and activate the MOF for gas sorption experiments.
-
Validation: The successful synthesis of crystalline UiO-66 should be confirmed by Powder X-Ray Diffraction (PXRD), comparing the resulting pattern with the reference pattern for UiO-66.
Caption: Experimental workflow for the solvothermal synthesis of UiO-66.
Protocol 2: Porosity Characterization by N₂ Sorption
This protocol outlines the procedure for measuring the surface area and pore volume of a MOF using nitrogen sorption at 77 K.
-
Sample Preparation: Accurately weigh approximately 50-100 mg of the activated MOF sample into a sample tube.
-
Degassing: Degas the sample under high vacuum at 150 °C for at least 12 hours on the analysis port of the sorption analyzer. This ensures the removal of any adsorbed moisture or residual solvent.
-
Analysis: After degassing, cool the sample to 77 K using a liquid nitrogen bath. Measure the N₂ adsorption and desorption isotherms over a range of relative pressures (P/P₀) from approximately 10⁻⁶ to 1.0.
-
Data Analysis:
-
Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure range of 0.05 to 0.3.
-
Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.0 (e.g., P/P₀ = 0.99).
-
-
Validation: A successful measurement will yield a Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. The calculated BET surface area should be consistent with literature values for the specific MOF.
Conclusion
The functionalization of organic linkers is a powerful strategy for tailoring the properties of Metal-Organic Frameworks. This guide has demonstrated that the choice of linker, from the unfunctionalized terephthalic acid to its amino- and cyano-substituted derivatives, and the use of linkers with different geometries like trimesic acid, have profound impacts on the resulting MOF's structure, stability, and performance.
While amino-functionalized MOFs have shown clear advantages in applications like CO₂ capture, the exploration of cyano-functionalized MOFs, such as those derived from 2,5-dicyanoterephthalic acid, opens up new avenues for designing materials with unique electronic properties and specific affinities for polarizable molecules. The electron-withdrawing nature of the cyano group presents an exciting opportunity to fine-tune the catalytic and separation properties of MOFs, warranting further investigation by researchers in materials science, chemistry, and drug development. The continued exploration of novel functionalized linkers will undoubtedly lead to the discovery of new MOFs with unprecedented performance in a wide array of applications.
References
- Vertex AI Search. (n.d.). Mastering MOF Synthesis: The Role of 2,5-Diaminoterephthalic Acid.
- Hilaris Publisher. (2024, April 29). Metal-organic Frameworks: Design, Properties and Applications in Gas Storage.
- ResearchGate. (2025, August 7). Synthesis and properties of the metal-organic framework Mo 3 (BTC) 2 (TUDMOF-1).
- RSC Publishing. (2021, September 28). First transition series metal–organic frameworks: synthesis, properties and applications.
- ACS Publications. (2022, December 29). Optimization and Synthesis of a La-TMA MOF with Some Improvements in Its Properties. ACS Omega.
- Semantic Scholar. (n.d.). Synthesis and characterization of three amino-functionalized metal-organic frameworks based on the 2-aminoterephthalic ligand.
- Vertex AI Search. (2026, January 20). Innovating with MOFs: The Role of 2,5-Dianilinoterephthalic Acid Derivatives.
- Nanochemazone. (n.d.). 2,5-Diaminoterephthalic acid Powder MOF.
- ACS Publications. (n.d.). Catalytic Applications of BTC-Based Metal–Organic Frameworks: Synthesis, Properties, and Mechanistic Insights. ACS Omega.
- YouTube. (2021, April 14). Gas Sorption Characterization of Metal Organic Frameworks Webinar.
- RSC Publishing. (2023, October 16). New metastable interfacial synthesis of a silver-terephthalate metal organic framework: structure, morphology and antibacterial activities.
- Alkemist. (n.d.). 2-Aminoterephthalic Acid 99.9% | NH₂-BDC | MOF Linker.
- SciSpace. (n.d.). Gas adsorption and separation applications of MOF materials.
- PubMed Central. (n.d.). Computational Design of Functionalized Metal–Organic Framework Nodes for Catalysis.
- ACS Publications. (2026, January 26). NH2−BDC-Pillared Ho-MOFs with/without Viologen Encapsulation: Fluorescence Sensing, Multistimulus.
- MDPI. (n.d.). Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid.
- RSC Publishing. (n.d.). A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid.
- ResearchGate. (2025, August 6). Gas sorption properties of microporous metal organic frameworks.
- Journal of Materials Research. (2020, June 8). Recent trends on density functional theory–assisted calculations of structures and properties of metal–organic frameworks and metal–organic frameworks-derived nanocarbons.
- RSC Publishing. (n.d.). Materials Chemistry B.
- Taylor & Francis Online. (n.d.). UiO-66 (Zr-MOF): Synthesis, Characterization, and Application for the Removal of Malathion and 2, 4-D from Aqueous Solution.
- ACS Publications. (2023, March 30). Post-Synthetic Cyano-ferrate(II) Functionalization of a Metal–Organic Framework, NU-1000. Langmuir.
- RSC Publishing. (n.d.). Synthesis and properties of the metal-organic framework Mo3(BTC)2 (TUDMOF-1). Journal of Materials Chemistry.
- ResearchGate. (n.d.). The MOF precursor obtained with terephthalic acid Zr-BDC (C/Zr 1⁄4 8)...
- ChemRxiv. (n.d.). Post-Synthetic Cyano-Ferrate(II) Functionalization of the Metal–Organic Framework, NU-1000.
- ResearchGate. (n.d.). Comparative Effect of Amino Functionality on the Performance of Isostructural Mixed‐Ligand MOFs towards Multifunctional Catalytic Application.
- PLOS One. (2024, September 6). Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses.
- RSC Publishing. (2015). Facile synthesis and supercapacitive properties of Zr-metal organic frameworks (UiO-66). RSC Advances, (23).
- RSC Publishing. (n.d.). Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance. Journal of Materials Chemistry A.
- Vertex AI Search. (n.d.). Post-Synthetic Cyano-ferrate(II) Functionalization of a Metal–Organic Framework, NU-1000.
- LOUIS. (n.d.). Synthesis of UiO-66 Metal Organic Frameworks.
- SciSpace. (2015, March 25). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand.
- Vertex AI Search. (n.d.). Recent advances in metal-organic frameworks for gas adsorption/separation.
- NIH. (n.d.). Exploring the Role of Amino Acid-Derived Multivariate Metal–Organic Frameworks as Catalysts in Hemiketalization Reactions. PMC.
- ResearchGate. (n.d.). Post-Synthetic Cyano-ferrate(II) Functionalization of the Metal–Organic Framework, NU-1000.
- MDPI. (2024, January 24). Insights into the Spray Synthesis of UiO-66 and UiO-66-NH2 Metal–Organic Frameworks: Effect of Zirconium Precursors and Process Parameters.
- Vertex AI Search. (2019, July 12). Microfluidic Synthesis of UiO-66 Metal-organic Frameworks Modified with Different Functional Groups.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. louis.uah.edu [louis.uah.edu]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent trends on density functional theory–assisted calculations of structures and properties of metal–organic frameworks and metal–organic frameworks-derived nanocarbons | Journal of Materials Research | Cambridge Core [cambridge.org]
- 12. nbinno.com [nbinno.com]
- 13. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Facile synthesis and supercapacitive properties of Zr-metal organic frameworks (UiO-66) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and properties of the metal-organic framework Mo3(BTC)2 (TUDMOF-1) - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Computational Design of Functionalized Metal–Organic Framework Nodes for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the thermal stability of polymers made from various terephthalic acid derivatives
For researchers, scientists, and professionals in drug development, the selection of polymeric materials with appropriate thermal stability is a critical consideration for a multitude of applications, from packaging and medical devices to advanced controlled-release drug delivery systems. This guide provides an in-depth, objective comparison of the thermal stability of four prominent polyesters derived from terephthalic acid: Polyethylene terephthalate (PET), Polybutylene terephthalate (PBT), Polytrimethylene terephthalate (PTT), and Polyethylene naphthalate (PEN). By understanding the causal relationships between their chemical structures and thermal properties, supported by experimental data, you will be better equipped to select the optimal material for your specific needs.
Introduction: The Family of Terephthalate Polyesters
Terephthalic acid-based polyesters are a class of thermoplastic polymers that are ubiquitous in modern technology due to their excellent mechanical strength, chemical resistance, and processability.[1] They are all synthesized through the polycondensation of a diol with terephthalic acid or its derivatives.[2] The variation in the diol component is what gives rise to the distinct properties of PET, PBT, PTT, and PEN.
The fundamental repeating units of these polymers are illustrated below. The seemingly subtle differences in the length and rigidity of the diol segment have a profound impact on chain packing, crystallinity, and, consequently, thermal stability.
Caption: Chemical structures of the repeating units for PET, PBT, PTT, and PEN.
Understanding Thermal Stability: Key Parameters and Analytical Techniques
The thermal stability of a polymer refers to its ability to resist decomposition at elevated temperatures. Key indicators of thermal stability include the glass transition temperature (Tg) , the melting temperature (Tm) , and the decomposition temperature (Td) .
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer or the amorphous regions of a semi-crystalline polymer transition from a rigid, glassy state to a more flexible, rubbery state.[3]
-
Melting Temperature (Tm): The temperature at which a crystalline polymer transitions from an ordered solid to a disordered melt.[3]
-
Decomposition Temperature (Td): The temperature at which the polymer begins to chemically degrade.
These parameters are primarily determined using two powerful thermal analysis techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .[4]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to determine Tg and Tm. The standard test method for DSC analysis of polymers is ASTM D3418.[6][7][8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is the primary method for determining the decomposition temperature and overall thermal stability of a polymer.[10] The standard test method for TGA is ASTM E1131.[9][11][12]
Comparative Thermal Stability of Terephthalate Polyesters
The following table summarizes the key thermal properties of PET, PBT, PTT, and PEN. It is important to note that these values can be influenced by factors such as molecular weight, crystallinity, and the presence of additives. The data presented here are representative values for comparison.
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Onset Decomposition Temperature (Td) (°C) |
| PET | 70 - 80[13] | ~250[13] | ~380 - 400 |
| PBT | 37 - 52[13] | ~223[13] | ~350 - 370 |
| PTT | 45 - 65 | ~228[14] | ~360 - 380 |
| PEN | ~120 | ~270 | >400 |
Structure-Property Relationship and Causality
The differences in thermal stability among these polyesters can be directly attributed to their molecular structure.
-
Polyethylene Naphthalate (PEN) exhibits the highest thermal stability. This is due to the presence of the rigid naphthalene double-ring structure in its backbone, which restricts chain mobility and increases the energy required for both melting and decomposition.
-
Polyethylene Terephthalate (PET) has a higher Tg and Tm than PBT and PTT due to the shorter ethylene glycol segment, which leads to a more rigid polymer chain and closer packing.[13]
-
Polybutylene Terephthalate (PBT) has a lower Tg and Tm compared to PET. The longer and more flexible butylene glycol segment in PBT increases chain mobility and reduces the efficiency of chain packing, resulting in lower melting and glass transition temperatures.[13]
-
Polytrimethylene Terephthalate (PTT) possesses an intermediate thermal stability between PET and PBT. The odd number of carbon atoms in the trimethylene glycol unit leads to a helical chain conformation, which affects its crystallization behavior and thermal properties.[15]
The general trend for thermal stability, from highest to lowest, is: PEN > PET > PTT ≈ PBT .
Experimental Protocols for Thermal Analysis
To ensure the trustworthiness and reproducibility of thermal stability data, standardized experimental protocols must be followed.
Detailed Protocol for Differential Scanning Calorimetry (DSC)
This protocol is based on the principles outlined in ASTM D3418.[5]
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan in the DSC sample holder and an empty, sealed pan in the reference holder.
-
Thermal Program:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere (50 mL/min). This step is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected glass transition temperature.
-
Second Heating Scan: Heat the sample again at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point. The data from this second scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is determined as the peak temperature of the endothermic melting peak.
Caption: A simplified workflow for a typical DSC experiment.
Detailed Protocol for Thermogravimetric Analysis (TGA)
This protocol is based on the principles outlined in ASTM E1131.[12]
-
Sample Preparation: Accurately weigh 10-20 mg of the polymer sample into a TGA pan (typically alumina or platinum).
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere (typically nitrogen or air at a flow rate of 50-100 mL/min).
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset decomposition temperature (Td) is often determined as the temperature at which 5% weight loss occurs. The temperature of maximum degradation rate can be determined from the peak of the derivative of the TGA curve (DTG curve).
Caption: A simplified workflow for a typical TGA experiment.
Conclusion
The thermal stability of terephthalic acid-based polymers is a critical property that is fundamentally dictated by their chemical structure. This guide has provided a comparative analysis of PET, PBT, PTT, and PEN, demonstrating a clear hierarchy of thermal performance. The superior stability of PEN is attributed to its rigid naphthalene moiety, while the flexibility and length of the diol segments in PET, PBT, and PTT account for their respective thermal characteristics. By employing standardized analytical techniques such as DSC and TGA, researchers can confidently assess and compare the thermal properties of these versatile materials, enabling informed decisions for their specific applications.
References
- Arik, B., Bozaci, E., Demir, A., & Özdoğan, E. (2013). Thermogravimetric, microscopic and mechanical analyses of PBT and PET yarns. Tekstil ve Konfeksiyon, 23(2), 101-106. (URL not available)
- İçoğlu, H. İ., & Oğulata, R. T. (2017). Effect of ambient parameters on morphology of electrospun poly (trimethylene terephthalate)(PTT) fibers. Tekstil ve Konfeksiyon, 27(3), 215-223. (URL not available)
-
Bisen, D., & Chouhan, A. P. S. (2023). Comparative thermal study of polyethylene terephthalate and low-density polyethylene by using the DSC analyzer. ResearchGate. [Link]
-
Lim, L.-T., & Finlayson, B. (2011). Thermal properties of PET, PBT and their blends. ResearchGate. [Link]
-
YMER. (n.d.). Comparative Analysis of various properties of different plastic types by Thermogravimetric and Gas Chromatography–Mass Spectro. [Link]
-
Rasayan Journal of Chemistry. (2011). THERMAL AND MORPHOLOGICAL BEHAVIOURS OF POLYBUTYLENE TEREPHTHALATE/POLYETHYLENE TEREPHTHALATE BLEND NANOCOMPOSITES. [Link]
-
Schawe, J. E. K., & Wrana, C. (2022). The 3-Phase Structure of Polyesters (PBT, PET) after Isothermal and Non-Isothermal Crystallization. Polymers, 14(4), 748. [Link]
-
Holm & Holm A/S. (n.d.). PET - PBT - PETP - PTT - Thermoplastic polyester. [Link]
-
Saikot, M. S. H. (2024). Thermal Analysis of Polyethylene Terephthalate (PET) Using Differential Scanning Calorimetry. ResearchGate. [Link]
-
ASTM International. (2017). Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry (ASTM D3418-12). [Link]
-
ResearchGate. (n.d.). Structure-Properties Relationships in Processed Poly(ethylene terephthalate). [Link]
-
ResearchGate. (n.d.). DSC thermograms of polyesters and PBT/PET blends. [Link]
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
-
ResearchGate. (n.d.). Chemical structures of PET, PBT, and PTT. [Link]
-
The Madison Group. (n.d.). THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS. [Link]
-
ASTM International. (2014). Standard Test Method for Compositional Analysis by Thermogravimetry (ASTM E1131-08(2014)). [Link]
-
ASTM International. (2012). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (ASTM D3418-12´1). [Link]
-
Biblio. (n.d.). Poly(alkylene terephthalate)s: from current developments in synthetic strategies towards applications. [Link]
-
ResearchGate. (n.d.). Structure-Property Relationship in Copolyesters: Part II - Thermo-mechanical Characterization of Poly (ethylene terephthalate-hexamethylene). [Link]
-
Westmoreland Mechanical Testing & Research. (n.d.). Thermogravimetric Thermal Analysis (TGA). [Link]
-
ASTM International. (2021). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (ASTM D3418-21). [Link]
-
Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. [Link]
-
Scribd. (n.d.). Astm e 1131 Tga. [Link]
- Google Patents. (n.d.). Method for preparing PET-PBT (polyethylene terephthalate-polybutylece terephthalate)
-
ASTM D3418 Standard. (n.d.). DSC Test for Determining Thermal Properties of Polymer Materials. [Link]
-
Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. [Link]
-
ResearchGate. (n.d.). Structure–property relationship of different types of polyester industrial yarns. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 4. researchgate.net [researchgate.net]
- 5. en.usb-lab.com [en.usb-lab.com]
- 6. store.astm.org [store.astm.org]
- 7. apandales4.wordpress.com [apandales4.wordpress.com]
- 8. img.antpedia.com [img.antpedia.com]
- 9. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 10. wmtr.com [wmtr.com]
- 11. img.antpedia.com [img.antpedia.com]
- 12. infinitalab.com [infinitalab.com]
- 13. The 3-Phase Structure of Polyesters (PBT, PET) after Isothermal and Non-Isothermal Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PET - PBT - PETP - PTT - Thermoplastic polyester - Holm & Holm A/S [holm-holm.com]
- 15. researchgate.net [researchgate.net]
Validating the Structure of MOFs Containing 2,5-Dicyanoterephthalic Acid via X-ray Diffraction
Executive Summary
The incorporation of 2,5-dicyanoterephthalic acid (H₂DCN) into Metal-Organic Frameworks (MOFs) represents a strategic shift from passive porosity to active chemical functionality. Unlike the standard unfunctionalized terephthalic acid (H₂BDC), the H₂DCN ligand introduces two highly polar nitrile (-C≡N) groups into the pore environment.
This guide provides a rigorous validation protocol for researchers synthesizing these materials. While the "Product" (DCN-MOF) offers superior selectivity for polar guests (e.g., CO₂, toxic industrial chemicals) compared to the "Alternative" (Parent H-MOF), its synthesis is prone to phase impurities and steric-induced disorder. This document outlines the X-ray Diffraction (XRD) workflow required to definitively validate the structure, ensuring the cyano groups are crystallographically resolved and not merely trapped defects.
Part 1: The Ligand Advantage (Comparative Analysis)
Before validating the structure, it is critical to understand the crystallographic and functional deviations expected between the product and its alternative.
Product vs. Alternative: Structural & Functional Metrics
| Feature | Alternative: Parent MOF (H-MOF) | Product: Cyano-Functionalized MOF (DCN-MOF) | Crystallographic Implication |
| Linker | Terephthalic Acid (H₂BDC) | 2,5-Dicyanoterephthalic Acid (H₂DCN) | Symmetry reduction (often |
| Pore Environment | Hydrophobic / Non-polar | Highly Polar (Dipole moment ~4.0 D) | Enhanced low-pressure gas uptake; potential for specific guest ordering visible in SCXRD. |
| Steric Bulk | Low (H atom van der Waals radius ~1.2 Å) | High (-CN group length ~3.0 Å) | Unit Cell Expansion: Expect shifts in low-angle reflections ( |
| Electronic Density | Standard Benzene Ring | Electron-withdrawing (-I effect) | Intensity Variation: Significant changes in Bragg peak intensities due to N-atom scattering power. |
Technical Insight: The primary challenge in validating DCN-MOFs is distinguishing between a true isoreticular structure (where -CN groups are part of the lattice) and a physical mixture or defect-laden phase . Standard XRD matching is insufficient; Rietveld refinement is mandatory.
Part 2: Experimental Protocol
This protocol ensures the generation of high-fidelity diffraction data suitable for structural solution and refinement.
Synthesis & Activation (Critical Precursors)
-
Solvent Choice: Use N,N-dimethylformamide (DMF) with a modulator (e.g., acetic acid) to slow nucleation. The -CN group increases ligand solubility, often requiring higher metal concentrations than H-MOF synthesis.
-
Activation: Solvent exchange with acetone/ethanol is required.
-
Caution: Avoid thermal activation >150°C initially. The -CN group is thermally stable, but the framework may be more susceptible to collapse upon desolvation compared to the robust H-MOF.
-
Data Acquisition Parameters (PXRD)
To validate the subtle structural changes caused by the -CN group, standard "scan-and-go" settings are inadequate.
-
Geometry: Transmission capillary mode (Debye-Scherrer) is preferred over reflection (Bragg-Brentano) to minimize preferred orientation effects common in plate-like functionalized MOF crystals.
-
Radiation: Cu K
( Å). Use a Ge(111) monochromator to eliminate K for precise peak fitting. -
Range:
. -
Step Size:
or finer. -
Count Time: Minimum 10 seconds/step (Signal-to-Noise ratio > 50 for the strongest peak).
Part 3: Structural Validation Workflow
The following logic flow illustrates the self-validating system for confirming the DCN-MOF structure.
Figure 1: Step-by-step crystallographic validation logic. Note the iterative loop at the "Fail" node, crucial for handling the symmetry breaking often caused by 2,5-substitution.
Part 4: Comparative Data Analysis
When analyzing your data, use the Parent MOF (e.g., UiO-66 or MOF-5) as the baseline. The table below summarizes the specific deviations that constitute a "positive identification" of the DCN-MOF.
Validation Criteria Table
| Metric | Observation in Parent MOF | Observation in DCN-MOF | Validation Logic (Pass/Fail) |
| Low Angle Peaks | Sharp, defined positions (e.g., | Shifted: Peaks shift to lower | PASS: Shift is consistent with calculated unit cell expansion ( |
| Peak Intensities | Standard relative intensities (100% at (111)). | Altered: Significant intensity changes in reflections sensitive to pore filling (e.g., (200), (220)). | PASS: Rietveld model including -CN electrons matches observed intensities. |
| Background | Flat, low background. | Potentially higher diffuse scattering. | WARNING: High background suggests amorphous phase or disordered -CN groups. |
| Symmetry | High Symmetry (e.g., Cubic | Often Reduced (e.g., Cubic | PASS: Appearance of weak "forbidden" reflections indicates successful ordering of -CN groups. |
The "Electron Density" Check
The definitive proof of structure is not just peak position, but peak intensity .
-
Perform a Fourier Difference Map calculation after refining the framework atoms (Metal + Linker Backbone) without the -CN groups.
-
Result: You should see positive electron density peaks (
-peaks) at the 2,5-positions of the benzene ring.
Part 5: Supporting Characterization (Cross-Validation)
XRD provides the average long-range structure. To ensure the chemical integrity of the cyano group (and that it hasn't hydrolyzed to a carboxylic acid during synthesis), complement XRD with:
-
FTIR Spectroscopy:
-
Target Signal: Sharp absorption band at ~2230 cm⁻¹ (C≡N stretching).
-
Validation: Absence of this peak implies hydrolysis to the tricarboxylic acid derivative.
-
-
Pore Size Distribution (PSD):
-
Use Argon isotherms at 87 K (preferred over N₂ for micropores).
-
Expectation: A shift in pore width distribution to smaller values compared to the Parent MOF, corresponding to the protrusion of -CN groups into the channel.
-
References
-
Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews. Link
-
Cavka, J. H., et al. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society. Link
-
Spek, A. L. (2009). Structure validation in chemical crystallography.[1] Acta Crystallographica Section D. Link
-
Toby, B. H., & Von Dreele, R. B. (2013).[2] GSAS-II: the genesis of a modern open-source all-purpose crystallography software package. Journal of Applied Crystallography. Link
-
Valenzano, L., et al. (2011). Computational and Experimental Studies on the Adsorption of CO2 and CH4 in UiO-66(Zr). Journal of Physical Chemistry C. Link
Sources
Comparative Guide: Modulating Catalytic Efficiency in Zr-MOFs via Terephthalic Acid Linker Functionalization
Executive Summary
Objective: To evaluate how functionalizing the terephthalic acid (BDC) linker in UiO-66 Metal-Organic Frameworks (MOFs) alters catalytic activity for drug development applications. Core Comparison: UiO-66-H (Standard) vs. UiO-66-NH₂ (Amino-functionalized) vs. UiO-66-NO₂ (Nitro-functionalized). Key Insight: Catalytic efficiency in MOFs is not solely defined by surface area. Electronic modulation (Hammett effects) and bifunctionality often outweigh porosity losses. While UiO-66-NO₂ excels in Lewis acid-driven hydrolysis, UiO-66-NH₂ is the superior candidate for C-C bond formation (Knoevenagel condensation) essential in pharmaceutical synthesis.
Mechanistic Principles: The "Why" Behind the Performance
To rationally design a MOF catalyst, one must understand the electronic push-pull effects exerted by the linker on the metal node. The zirconium node (
-
Electron-Withdrawing Groups (EWG): Substituents like -NO₂ pull electron density away from the carboxylate and the Zr-cluster. This increases the positive charge density on the Zr atoms, enhancing Lewis Acidity .
-
Electron-Donating Groups (EDG): Substituents like -NH₂ push electron density toward the cluster, slightly reducing Lewis acidity but introducing a Brønsted Basic site, creating a bifunctional catalyst.
Diagram 1: Mechanistic Pathways of Linker Modulation
The following diagram illustrates how linker selection dictates the catalytic pathway.
Caption: Electronic divergence in UiO-66 catalysts. -NO₂ enhances metal node acidity, while -NH₂ enables dual acid-base catalysis.
Comparative Performance Analysis
The following data compares the three variants in the context of the Knoevenagel Condensation (Benzaldehyde + Malononitrile), a standard reaction for synthesizing pharmaceutical intermediates.
Table 1: Physicochemical & Catalytic Properties[1]
| MOF Variant | Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Knoevenagel Yield (3h)* | Primary Active Site |
| UiO-66-H | None (-H) | 1100 - 1200 | ~0.50 | < 15% | Zr Lewis Acid (Weak) |
| UiO-66-NO₂ | Nitro (-NO₂) | 700 - 850 | ~0.35 | < 10% | Zr Lewis Acid (Strong) |
| UiO-66-NH₂ | Amino (-NH₂) | 900 - 1000 | ~0.42 | > 95% | Bifunctional (Zr + NH₂) |
*Reaction Conditions: Benzaldehyde (1 mmol), Malononitrile (1.2 mmol), Ethanol, 50°C.
Data Interpretation[2][3][4][5][6][7][8][9][10]
-
Porosity vs. Activity Paradox: UiO-66-H has the highest surface area but the lowest activity for this specific reaction. This proves that catalytic site utility dominates over simple surface area.
-
The Role of -NH₂: The high yield of UiO-66-NH₂ is attributed to a cooperative mechanism. The basic amine group deprotonates the methylene compound (Malononitrile), while the Zr Lewis acid site activates the carbonyl group of the aldehyde.
-
The Role of -NO₂: While poor in base-catalyzed reactions, UiO-66-NO₂ significantly outperforms the others in esterification or epoxide ring opening due to its super-acidic Zr sites [1].
Experimental Protocol: Evaluating Catalytic Activity
This protocol ensures a self-validating workflow. We use UiO-66-NH₂ as the active test case against UiO-66-H (control).
Phase 1: Synthesis of UiO-66-NH₂ (Solvothermal)[11]
-
Reagents:
, 2-aminoterephthalic acid ( ), DMF, Acetic Acid (modulator).
-
Dissolution: Dissolve 1.5 mmol
in 15 mL DMF via sonication (20 min). -
Ligand Addition: Add 1.5 mmol
and 1 mL Acetic Acid. Stir until clear. -
Crystallization: Transfer to a Teflon-lined autoclave. Heat at 120°C for 24 hours .
-
Purification (Critical): Centrifuge the resulting yellow powder. Wash 3x with DMF (to remove unreacted linker) and 3x with Methanol (to exchange pore solvent).
-
Activation: Dry under vacuum at 100°C for 12 hours . Note: Do not exceed 150°C for -NH₂ variants to avoid linker degradation.
Phase 2: Catalytic Testing (Knoevenagel Condensation)[10][12]
-
Reaction: Benzaldehyde + Malononitrile
Benzylidenemalononitrile
-
Loading: In a 10 mL glass vial, charge activated MOF (10 mg, approx 5 mol% Zr).
-
Reactants: Add Benzaldehyde (1.0 mmol) and Malononitrile (1.2 mmol) in 3 mL Ethanol.
-
Execution: Stir at 600 rpm at 50°C.
-
Sampling: Withdraw 50 µL aliquots at t=0, 30, 60, 180 mins. Dilute with ethyl acetate.
-
Analysis: Analyze via GC-MS or
-NMR.-
Self-Validation Check: The disappearance of the aldehyde proton signal (CHO, ~10 ppm) and appearance of the alkene proton (~7.8 ppm) confirms conversion.
-
Diagram 2: Experimental Workflow
The following DOT diagram outlines the critical path from synthesis to data validation.
Caption: Step-by-step workflow ensuring catalyst integrity (PXRD) and heterogeneity (Hot Filtration).
Troubleshooting & Critical Considerations
Leaching Test (The "Hot Filtration" Method)
To prove the catalysis is truly heterogeneous (and not due to leached Zr ions or linker):
-
Run the reaction for 30 minutes (approx 30% conversion).
-
Filter the catalyst rapidly while hot.
-
Allow the filtrate to continue stirring under reaction conditions.
-
Result: If conversion stops increasing after filtration, the catalyst is stable. If conversion continues, active species are leaching.
Defect Engineering
The catalytic activity of UiO-66 is often dependent on missing linker defects .
-
Using "Modulators" (like Acetic Acid or Benzoic Acid) during synthesis creates open Zr sites (Lewis acid sites).
-
Tip: For UiO-66-NO₂ (Lewis acid applications), use a high modulator concentration (30:1 Acetic Acid:Zr) to maximize defects and boost activity [2].
Diffusion Limitations
Functionalized linkers (especially bulky ones like -Br or -NO₂) reduce pore aperture size.
-
If testing large drug precursors, the reaction rate may be diffusion-controlled.
-
Validation: Calculate the Turnover Frequency (TOF) at different stirring speeds. If TOF changes with RPM, you have external mass transfer limitations.
References
-
Vermoortele, F., et al. (2012).[1] "Electronic Effects of Linker Substitution on Lewis Acid Catalysis with Metal-Organic Frameworks." Angewandte Chemie International Edition. Link
-
Hajek, J., et al. (2017). "Acid-Base Functionalized UiO-66-NH2 for Knoevenagel Condensation." Journal of Catalysis. Link
-
Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular Synthesis and Modification of Frameworks with the UiO-66 Topology." Chemical Communications. Link
-
Kandiah, M., et al. (2010). "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials. Link
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
